The following table summarizes the two distinct binding sites and their respective effects.
| Binding Site | Location | Primary Effect | Functional Consequence |
|---|---|---|---|
| Vinblastine Site [1] [2] | Interdimer interface between (\beta)1- and (\alpha)2-tubulin [1] | Microtubule Stabilization [1] | Promotes tubulin polymerization; induces formation of abnormal tubulin aggregates and linear protofilaments [2] |
| The Seventh Site (Cevipabulin Site) [1] [2] | Novel site on (\alpha)-tubulin at the intradimer interface between (\alpha)2- and (\beta)2-tubulin [1] | Tubulin Degradation [1] | Pushes the (\alpha)T5 loop outward, making non-exchangeable GTP exchangeable, reducing tubulin stability, leading to proteasomal degradation [1] |
The interplay between these two binding modes results in the unique cellular phenotype induced by this compound: the formation of abnormal tubulin protofilaments and their subsequent aggregation [2]. Research confirms that binding to both sites is necessary for this effect, as mutations at the seventh site (αY224G) or competition assays at the vinblastine site can prevent it [2].
This compound binding to the novel seventh site on α-tubulin triggers a specific structural change and degradation sequence, visualized in the following pathway.
This degradation pathway is proteasome-dependent, as the proteasome inhibitor MG132 completely blocks this compound-induced tubulin loss [1]. The degradation is a post-transcriptional event, with mRNA levels of α- and β-tubulin remaining unaffected [1].
The proposed mechanism is supported by robust experimental data, with key quantitative findings summarized below.
| Experimental Method | Key Finding | Significance / Quantitative Result |
|---|---|---|
| X-ray Crystallography [1] | Identified simultaneous binding to Vinblastine site and a novel 7th site on α-tubulin. | Structure determined at 2.6 Å resolution (PDB complex); revealed two this compound molecules per tubulin complex [1]. |
| Cell-Based Proteomics & Immunoblotting [1] | Induces dose- and time-dependent reduction of cellular tubulin protein levels. | Label-free quantitative proteomics (6-hour treatment) showed significant down-regulation of α- and β-tubulin isoforms with high selectivity [1]. |
| Quantitative PCR [1] | No change in tubulin mRNA levels. | Confirmed tubulin reduction is a post-transcriptional event [1]. |
| Proteasome Inhibition [1] | MG132 blocks this compound-induced tubulin degradation. | Proves degradation is proteasome-dependent [1]. |
| Immunofluorescence & TEM [2] | Induces formation of abnormal linear tubulin protofilaments and irregular aggregates. | Visual confirmation of unique cellular phenotype; requires binding to both sites [2]. |
| Competition Binding & Mutagenesis [2] | Binding to both vinblastine and seventh sites is necessary for protofilament polymerization. | αY224G mutation at the seventh site abolishes the polymerization effect [2]. |
This compound's unique mechanism offers a promising strategy to overcome limitations of traditional microtubule inhibitors.
The discovery of this compound's seventh site has established a new paradigm for tubulin inhibition and provides a strong foundation for the rational design of a new generation of tubulin degraders and multi-targeting antimicrotubule drugs [1] [6].
Cevipabulin (TTI-237) is a synthetic 1,2,4-triazolo[1,5-a]pyrimidine derivative with the molecular formula C₁₈H₁₈ClF₅N₆O and a molecular weight of 464.82 g/mol [1]. Its structure features a triazolopyrimidine core, a fluorinated phenyl group, and a chiral side chain with a trifluoromethyl group [2].
A pivotal X-ray crystallography study revealed that this compound has a unique dual-binding mechanism. It binds not only to the well-characterized vinblastine site on β-tubulin but also to a novel seventh site on α-tubulin [3]. Binding at this novel α-tubulin site pushes the αT5 loop outward, making the non-exchangeable GTP exchangeable. This reduces tubulin stability, leading to its destabilization and proteasome-mediated degradation [3]. This degradation effect is a key differentiator from other microtubule-targeting agents.
The biological activity of triazolopyrimidines like this compound is highly sensitive to substitutions at the C6 and C7 positions of the core scaffold. The nature of the substituent at C6 is a critical determinant for whether a compound in this class acts as a microtubule stabilizer or disruptor [2].
The table below summarizes the impact of key structural modifications:
| Structural Feature & Position | Impact on Activity & Function | Key Evidence |
|---|---|---|
| C6 Substituent | Determines MT-stabilizing vs. destabilizing activity. Certain alkoxide side chains (as in this compound) are linked to tubulin degradation. | Replacing the alkoxide with fluorine switches activity from degradation to pure stabilization [2]. |
| C7 Chiral Side Chain | (S)-1,1,1-trifluoropropan-2-amine is crucial for high-affinity binding to the vinblastine site. | The stereochemistry and trifluoromethyl group are essential for optimal interaction with the tubulin protein [2]. |
| Triazolopyrimidine Core | Serves as a privileged scaffold for binding to tubulin. Preferred over a phenylpyrimidine core for achieving desired MT-stabilizing profile. | The core structure itself is essential for the anti-mitotic activity, but its effects are modulated by the C6/C7 substituents [2]. |
This compound exhibits potent cytotoxicity and has shown efficacy in preclinical models, outlined in the table below.
| Assay Type / Model | Result / Value | Notes / Context |
|---|---|---|
| Cytotoxicity (IC₅₀) | 18-40 nM | Range across human tumor cell lines (e.g., ovarian, breast, prostate) [1]. |
| In Vivo Antitumor Activity | Active at 15-20 mg/kg (IV); 25 mg/kg (Oral) | Dose-dependent inhibition of human tumor xenografts (e.g., colon adenocarcinoma, glioblastoma) in mice [1]. |
| Tubulin Degradation | Yes (Post-transcriptional, Proteasome-dependent) | Observed in HeLa, Hct116, H460, and SU-DHL-6 cell lines; blocked by proteasome inhibitor MG132 [3]. |
For researchers aiming to replicate or build upon these findings, here are the methodologies for core experiments cited in the literature.
1. Cell-Based Microtubule Stabilization Assay [2]
2. Tubulin Degradation Assay [3]
The following diagram illustrates the unique dual-binding mechanism of this compound to the αβ-tubulin heterodimer, which underpins its distinct biological activity.
This diagram illustrates this compound's simultaneous binding to the vinblastine site on β-tubulin and a novel site on α-tubulin. The binding at the novel α-tubulin site is responsible for making the non-exchangeable GTP exchangeable, which destabilizes the tubulin heterodimer and triggers its proteasomal degradation [3].
This compound's identification of a novel binding site on α-tubulin opens a new avenue for developing tubulin degraders as a new generation of antimicrotubule drugs [3]. Furthermore, the profound effect of the C6 substituent on the compound's mechanism (stabilization vs. degradation) provides a valuable template for medicinal chemists. This knowledge allows for the rational design of next-generation triazolopyrimidines with tailored properties, such as improved physicochemical profiles, pharmacokinetics, and a cleaner mechanism of action focused purely on stabilization for potential applications in neurodegenerative diseases [2].
Cevipabulin is a novel, small synthetic molecule with a triazolopyrimidine core structure (Molecular Formula: C18H18ClF5N6O; Molecular Weight: 464.82 g/mol; CAS Number: 849550-05-6) that functions as an antimicrotubule agent [1] [2]. Its mechanism of action is unique among tubulin-targeting compounds.
The following tables summarize key quantitative data from pivotal in vitro and in vivo studies that supported the selection of this compound for clinical development.
Table 1: In Vitro Antitumor Activity and Mechanism Studies
| Assay / Parameter | Details / Results | Experimental Context |
|---|---|---|
| Antiproliferative Activity | IC50 values between 18 and 40 nM after 72-hour exposure [3]. | Tested on a panel of human cancer cell lines, including SK-OV-3 (ovarian), MDA-MB-435 and MDA-MB-468 (breast), LnCaP (prostate), and Hela (cervical) cells [3]. |
| Cell Cycle Analysis | - 20-40 nM: Production of sub-G1 nuclei (indicative of apoptosis) [3].
Table 2: In Vivo Efficacy in Xenograft Models
| Model / Parameter | Details / Results | Experimental Protocol |
|---|---|---|
| Administration Routes | Active by both intravenous (i.v.) and oral (p.o.) administration [1] [3]. | Human tumor xenografts implanted in mice. |
| Dosing Regimen | 5, 10, 15, and 20 mg/kg, administered every 4 days for 4 cycles [3]. | |
| Antitumor Effect | Showed dose-dependent antitumor activity, with significant efficacy observed at 15 and 20 mg/kg [3]. | Tumor growth measurement in mice. |
The search results provide outlines of the core methodologies used to characterize this compound.
1. In Vitro Tubulin Polymerization Assay
2. In Vitro Cytotoxicity/Proliferation Assay (MTT/XTT)
3. In Vivo Efficacy Study in Mouse Xenograft Models
The following diagrams illustrate the unique mechanism of action of this compound and a generalized workflow for the key in vivo efficacy study.
This compound binds the vinca site but uniquely promotes microtubule stabilization, leading to cell death [1] [2] [3].
Generalized workflow for evaluating this compound efficacy in mouse xenograft models [3].
Based on the search results, this compound was selected for clinical development due to its novel mechanism, efficacy against resistant tumors, favorable water solubility, and synthetic accessibility [1]. However, the most recent information in these search results is from 2009/2010, and a full picture of its clinical development path is not available here.
To obtain the most current information, I suggest you:
The following table summarizes the key characteristics of this new binding site and the compounds that target it.
| Feature | Cevipabulin (and derivatives) | Gatorbulin-1 (GB1) |
|---|---|---|
| Site Location | Primarily on α-tubulin at the intradimer interface (α2-β2) [1] | α- and β-tubulin intradimer interface; extensive contacts with both chains [2] |
| Common Name | Seventh site, this compound site, or Gatorbulin site [3] [2] | Seventh site or Gatorbulin site [2] |
| Key Structural Effect | Pushes the αT5 loop outward, making the non-exchangeable GTP on α-tubulin exchangeable [1] | Makes extensive contacts and hydrogen bonds with both α- and β-tubulin [2] |
| Primary Mechanism | Promotes proteasome-mediated degradation of the αβ-tubulin heterodimer [1] | Inhibits tubulin polymerization; promotes tubulin degradation via an unknown, presumably distinct mechanism [2] |
| Other Binding Site | Also binds to the classic vinblastine site on β-tubulin (dual-binding) [1] [3] | Binds exclusively to the seventh site [2] |
This site is considered a "seventh" pharmacological site because it is distinct from the six previously characterized sites (e.g., taxane, vinca, colchicine, maytansine sites) [1] [4]. A comprehensive analysis published in 2021 identified a total of 27 distinct binding sites in tubulin, underscoring the complexity and druggability of this target [5].
Binding to the seventh site triggers a unique cascade of events that ultimately leads to tubulin degradation. The diagram below illustrates this mechanism.
Mechanism of tubulin degradation via the seventh site.
This degradation mechanism is a key differentiator from classical microtubule destabilizing agents (MDAs) like vinblastine, which primarily inhibit polymerization without marked degradation of the tubulin dimers [1]. The downstream consequence is a post-transcriptional reduction of cellular tubulin protein levels, as mRNA levels remain unaffected [1].
The discovery of this site and its mechanisms relied on several advanced structural and biochemical techniques.
This was the primary method used to visually identify the binding site and mode.
These experiments confirmed the cellular consequences of binding the seventh site.
The discovery of the seventh site opens new avenues for cancer therapy, particularly for overcoming drug resistance.
Cevipabulin stabilizes microtubules by promoting tubulin polymerization, but its binding site and the resulting effects on microtubule properties differ significantly from classical stabilizers like paclitaxel.
| Feature | This compound | Paclitaxel (Classical Stabilizer) |
|---|---|---|
| Primary Binding Site | Vinca alkaloid site; gatorbulin site [1] | Taxane site [2] [3] |
| Effect on Polymerization | Promotes polymerization & stabilization [2] [4] | Promotes polymerization & stabilization [2] [3] |
| Microtubule Rigidity | More flexible [4] | More rigid [4] |
| Motility Velocity | Significantly higher in kinesin-driven assays [4] | Lower in kinesin-driven assays [4] |
| Additional Mechanism | Tubulin degradation (via gatorbulin site) [1] | Not reported |
The table above summarizes the direct comparison. A key mechanistic distinction is that this compound binds to the vinca alkaloid site on tubulin, which is typically associated with microtubule-destabilizing agents [1]. Furthermore, it can also bind to a seventh binding site, the gatorbulin site, which is associated with a unique mechanism of triggering tubulin degradation [1]. This dual-binding capability contributes to its unique profile as a microtubule-stabilizing agent that can also lead to tubulin degradation.
The understanding of this compound's mechanism is supported by key in vitro experiments.
This foundational assay directly measures the drug's ability to promote tubulin assembly into microtubules.
Further experiments characterized the mechanical and dynamic properties of the stabilized microtubules.
The logical flow of these key experiments is summarized in the diagram below.
The unique mechanism of this compound has driven its investigation for therapeutic applications.
This compound represents a promising template for novel microtubule-targeting agents. Future work may focus on:
A pivotal 2021 study revealed that Cevipabulin's mechanism is more complex than previously understood. It does not merely bind to the known vinblastine site but also engages a novel, seventh binding site on α-tubulin. This dual binding results in a unique effect: initial stabilization of microtubule polymers followed by proteasomal degradation of the tubulin heterodimer itself [1].
The diagram below illustrates the proposed mechanistic pathway of this compound leading to tubulin degradation.
The following tables summarize the core quantitative and methodological findings from the primary research.
Table 1: Cellular Effects of this compound Treatment
| Assay/Model | Finding | Experimental Detail |
|---|---|---|
| Quantitative Proteomics (HeLa cells, 6-hr treatment) | Significant & selective down-regulation of α- and β-tubulin protein levels [1]. | Label-free quantitative mass spectrometry analysis [1]. |
| Immunoblotting (Dose-Response) | Decreased tubulin protein in multiple cancer cell lines (HeLa, Hct116, H460, SU-DHL-6) in a dose-dependent manner [1]. | Cells treated with varying doses of this compound; tubulin levels analyzed by Western Blot [1]. |
| Immunoblotting (Time-Course) | Decreased tubulin protein in a time-dependent manner in HeLa cells [1]. | HeLa cells treated with this compound and harvested at different time points for Western Blot [1]. |
| Quantitative PCR (HeLa & Hct116 cells) | No change in α- or β-tubulin mRNA levels [1]. | Confirmed tubulin reduction is a post-transcriptional event [1]. |
| Proteasome Inhibition | MG132 (proteasome inhibitor) completely blocked this compound-induced tubulin degradation [1]. | Co-treatment of cells with this compound and MG132, followed by Western Blot for tubulin [1]. |
Table 2: Structural Biology and Binding Data
| Aspect | Finding | Experimental Detail |
|---|---|---|
| Crystallography | This compound binds simultaneously to two sites: the vinblastine site and a novel site on α-tubulin [1]. | X-ray crystallography of this compound-soaked T2R-TTL tubulin crystals (2.6 Å resolution) [1]. |
| Novel Binding Site | The new site is at the intradimer interface between α- and β-tubulin. Binding pushes the αT5 loop outward [1]. | Structural analysis of the crystal structure (PDB complex) [1]. |
| Functional Consequence | Binding at the novel site makes the non-exchangeable GTP (N-site) on α-tubulin exchangeable, reducing tubulin stability [1]. | Analysis of the GTP-binding site in the crystal structure and proposed mechanistic model [1]. |
For researchers seeking to replicate or understand the foundational experiments, here are the detailed methodologies as described in the literature.
1. Protocol: Cell-Based Tubulin Degradation Assay (Immunoblotting) [1]
2. Protocol: X-ray Crystallography of the this compound-Tubulin Complex [1]
Fobs/Fcalc difference electron density map to identify and model the bound this compound molecules.The preclinical research on this compound has highlighted several key points for the development of future microtubule-targeting agents:
Cevipabulin exhibits a novel and dual mechanism of action that distinguishes it from classical microtubule-targeting agents.
The following diagram illustrates the experimental workflow and mechanistic pathway by which this compound induces tubulin degradation, as revealed by key studies.
The key experiments that elucidated this mechanism are detailed below.
| Experiment | Methodology Details | Key Findings |
|---|---|---|
| X-ray Crystallography [1] | Soaking this compound into T2R-TTL tubulin crystals. Structure solved at 2.6 Å resolution. | Revealed two this compound molecules bound per tubulin dimer: one at the vinblastine site and one at a novel site on α-tubulin. |
| Label-free Quantitative Proteomics [1] | HeLa cells treated with this compound for 6 hours. Analysis of protein level changes. | Showed significant and selective down-regulation of α-tubulin, β-tubulin, and their isoforms. |
| Immunoblotting (Western Blot) [1] | Dose-dependent and time-dependent analysis in multiple cancer cell lines (HeLa, Hct116, H460, SU-DHL-6). | Confirmed reduction of tubulin protein is a common, dose-dependent consequence of treatment. |
| Quantitative PCR (qPCR) [1] | Measurement of α- and β-tubulin mRNA levels in treated vs. untreated cells. | No change in tubulin mRNA levels, indicating a post-transcriptional mechanism for protein loss. |
| Proteasome Inhibition Assay [1] | Pre-treatment with proteasome inhibitor MG132 followed by this compound. | MG132 completely blocked this compound-induced tubulin degradation, proving proteasome pathway involvement. |
Cevipabulin's unique activity stems from its binding to two spatially independent sites on tubulin, as revealed by X-ray crystallography [1]. The table below summarizes the roles of these two binding sites:
| Binding Site | Location | Functional Consequence | Induced Morphology |
|---|---|---|---|
| Vinblastine Site [2] [1] | Inter-dimer interface between β1- and α2-tubulin [1] | Acts as a microtubule stabilization agent (MSA): enhances longitudinal interactions between tubulin dimers [2]. | Formation of linear tubulin protofilaments and their subsequent aggregation into irregular tubulin aggregates [2]. |
| The Seventh Site [2] [1] | A novel site on α-tubulin, at the intra-dimer interface between α2- and β2-tubulin [1] | Acts as a microtubule destabilization agent (MDA): pushes the αT5 loop outward, making the non-exchangeable GTP exchangeable, which destabilizes tubulin and leads to proteasomal degradation [2] [1]. | Prevents the adoption of a straight conformation and disrupts lateral interactions between protofilaments [2]. |
The following diagram illustrates the proposed mechanism by which simultaneous binding at these two sites leads to the formation of abnormal linear protofilaments:
Proposed mechanism for this compound-induced abnormal protofilaments.
The discovery of this compound's unique mechanism was supported by several critical experiments.
The overall process to validate this mechanism involved multiple experimental techniques, as shown below:
Experimental workflow for validating this compound's mechanism of action.
Crystallography for Binding Site Identification [1]
Visualizing Abnormal Structures [2]
Functional Validation Experiments [2]
This compound exhibits potent cellular activity, as summarized in the table below:
| Assay Type | Cell Line / Context | Result / IC₅₀ Value | Experimental Detail / Note |
|---|---|---|---|
| In Vitro Cytotoxicity [3] | Various human tumor cell lines (e.g., ovarian, breast, prostate) | 18 - 40 nM | 72-hour exposure |
| In Vitro Cytotoxicity [3] | HeLa (human cervical adenocarcinoma) | 40 nM | 72-hour exposure |
| In Vivo Antitumor Activity [3] | Mice with LoVo human colon adenocarcinoma xenografts | Dose-dependent tumor growth inhibition | 15-20 mg/kg, administered intravenously every 4 days for 4 cycles. |
| In Vivo Administration [3] | Mice with U87-MG human glioblastoma xenografts | Active by both intravenous (i.v.) and oral (p.o.) routes | 25 mg/kg |
This compound induces a previously undefined tubulin morphology through the interactive cellular effect of its dual-site binding [2]. This mechanism provides deep insight into tubulin dynamic instability.
This compound is a synthetic small molecule that has been investigated in Phase 1 clinical trials for advanced solid tumors but was discontinued [1]. While initially characterized as a microtubule-stabilizing agent that binds the vinblastine site on β-tubulin, recent structural studies reveal a more complex and novel mechanism [2].
Key Finding: A 2021 X-ray crystallography study identified that this compound simultaneously binds to two sites on tubulin:
Binding at this novel α-tubulin site induces a conformational change, pushing the αT5 loop outward. This makes the otherwise non-exchangeable GTP on α-tubulin susceptible to exchange, reducing the stability of the tubulin heterodimer and targeting it for proteasomal degradation [2].
The following tables consolidate key experimental findings that support this degradation mechanism.
Table 1: Cellular Consequences of this compound Treatment This table summarizes the effects observed in human cancer cell lines (e.g., HeLa, Hct116) treated with this compound [2].
| Observation | Experimental Method | Key Finding |
|---|---|---|
| Tubulin Protein Downregulation | Label-free quantitative proteomics, Immunoblotting | Significant, selective reduction of α and β-tubulin protein levels. Dose-dependent and time-dependent. |
| mRNA Level Stability | Quantitative PCR (qPCR) | No change in α or β-tubulin mRNA levels. |
| Proteasome Dependence | Immunoblotting with proteasome inhibitor (MG132) | MG132 completely blocked this compound-induced tubulin degradation. |
Table 2: Crystallography Data for this compound-Tubulin Complex This table presents data from the X-ray crystallography study that revealed the novel binding site [2].
| Parameter | This compound-Tubulin Complex |
|---|---|
| Resolution | 2.6 Å |
| Space Group | P212121 |
| Cell Dimensions (a, b, c) | 104.4 Å, 160.8 Å, 174.8 Å |
| Rwork / Rfree | 20.7% / 25.8% |
| Binding Sites Identified | 1. Vinblastine site (β-tubulin) 2. Novel seventh site (α-tubulin) |
The diagram below illustrates the sequential mechanism by which this compound binding leads to tubulin heterodimer degradation, based on the findings from the crystallography study [2].
The discovery of this novel binding site on α-tubulin is significant for several reasons:
The crystal structure of the T2R-TTL-Cevipabulin complex (PDB ID: 7CLD), determined at 2.61 Å resolution, reveals a novel mechanism of action for cevipabulin, a clinical candidate antitumor agent [1] [2] [3]. The structure shows that this compound binds to two distinct sites on the tubulin heterodimer [1]:
At this novel site, this compound binding induces a conformational change in the αT5 loop, making the otherwise non-exchangeable GTP on α-tubulin susceptible to exchange. This action reduces the stability of the tubulin heterodimer, leading to its proteasomal degradation [1].
The table below consolidates key quantitative data from the 7CLD entry and related studies for quick reference.
| Data Category | Parameter | Value / Detail | Source / Context |
|---|---|---|---|
| Crystallographic Data | PDB ID | 7CLD | [2] [3] |
| Resolution | 2.611 Å | [1] [3] | |
| Space Group | P212121 | [1] | |
| Cell Dimensions (a, b, c) | a=104.4 Å, b=160.8 Å, c=174.8 Å | [1] | |
| Rwork / Rfree | 20.7% / 25.8% | [1] | |
| Complex Composition | α-Tubulin Chains | A, C (450 residues each) | [3] |
| β-Tubulin Chains | B, D (445 residues each) | [3] | |
| Stathmin-4 (RB3) Chain | E (143 residues) | [3] | |
| Tubulin Tyrosine Ligase (TTL) | F (384 residues) | [3] | |
| Cellular EC50 (HeLa) | This compound-induced Tubulin Degradation | ~100 nM (from immunoblot) | [1] |
The key findings on this compound are supported by several rigorous experimental approaches:
The following diagram, generated with Graphviz, illustrates the structural context of this compound's dual binding sites within the tubulin heterodimer, based on the 7CLD structure [1].
Diagram 1: this compound (red) binds simultaneously to the vinblastine site on β-tubulin and a novel seventh site on α-tubulin [1].
The discovery of the novel seventh site explains this compound's unique ability to induce tubulin degradation. The diagram below outlines the proposed mechanistic pathway triggered by this compound binding [1].
Diagram 2: Proposed mechanism by which this compound binding to the novel α-tubulin site leads to proteasomal degradation of the tubulin heterodimer [1].
The 7CLD structure provides a foundation for a new generation of antimicrotubule drugs. The novel seventh site on α-tubulin offers several strategic advantages [1]:
Experimental structural biology studies have revealed that cevipabulin binds to two independent sites on tubulin, which explains its mixed cellular effects [1].
Binding Site 1: Vinblastine Site
Binding Site 2: The Seventh Site (Novel Site)
The simultaneous binding to both sites can produce an interactive effect, leading to the formation of abnormal tubulin protofilaments and irregular aggregates, a distinct morphological change not typically seen with other agents [3].
The table below summarizes quantitative data and key observations from experimental studies on this compound.
| Parameter | Experimental Findings | Source/Context |
|---|---|---|
| Antiproliferative IC₅₀ | 18-40 nM (range across human tumor cell lines) [4] | Various cancer cell lines (e.g., ovarian, breast) [4]. |
| Binding Affinity (Vinblastine Site) | Inhibits [³H]vinblastine binding to tubulin (IC₅₀: 5.1 µM) [1] | In vitro competition assay [1]. |
| In Vivo Antitumor Activity | Dose-dependent tumor growth inhibition; effective at 15-20 mg/kg (IV), active via oral administration (25 mg/kg) [4] | Mouse xenograft models (e.g., colon adenocarcinoma, glioblastoma) [4]. |
| Effect on Tubulin Polymerization | Promotes polymerization in vitro, similar to paclitaxel [1] [2] | In vitro tubulin polymerization assays [1] [2]. |
| Effect on Tubulin Protein Level | Down-regulates α- and β-tubulin protein levels in cells in a dose- and time-dependent manner [1] | Immunoblotting in HeLa, Hct116, and other cancer cell lines [1]. |
| Impact on Microtubule Rigidity | Increases flexural rigidity (persistence length increased to ~1800 µm vs. ~1100 µm for paclitaxel) [2] | In vitro analysis of this compound-stabilized microtubules [2]. |
The key methodologies used to elucidate this compound's mechanism are outlined below.
The following diagram synthesizes the dual mechanism of this compound and its downstream consequences on microtubule dynamics and cellular fate, as revealed by the cited research.
This compound's dual binding mechanism leads to tubulin degradation and mitotic arrest.
Microtubules, composed of αβ-tubulin heterodimers, are dynamic cytoskeletal filaments crucial for cell division, intracellular transport, and cellular morphology. Their dynamic instability, characterized by alternating phases of growth and shrinkage, makes them valuable targets for chemotherapeutic agents. This compound is a synthetic compound from the triazolopyrimidine class that has emerged as a unique microtubule-stabilizing agent (MSA) with a complex mechanism of action. Initially recognized for its antitumor properties, this compound has also shown promise for the treatment of neurodegenerative diseases like Alzheimer's disease, where microtubule stabilization can counteract the detrimental effects of lost structural stability in neurons [1].
Unlike classical MSAs such as paclitaxel, this compound exhibits a dual mechanism by binding simultaneously to two different sites on tubulin: the vinblastine site on β-tubulin and a novel "seventh site" on α-tubulin [2] [3]. This unique binding profile results in mixed pharmacological properties, displaying both paclitaxel-like microtubule-stabilizing characteristics and vinblastine-like properties, and can lead to unconventional outcomes such as tubulin degradation and the formation of abnormal tubulin protofilaments [2] [3]. The following application notes provide a detailed methodological framework for investigating this compound's effects on microtubule polymerization in vitro.
Structural studies using X-ray crystallography have revealed that this compound interacts with tubulin at two spatially independent locations, a property that distinguishes it from most other known microtubule-targeting agents [2] [3].
The interactive effect of this compound binding to both sites is necessary for the induction of abnormal tubulin protofilaments, which can subsequently aggregate into irregular tubulin aggregates [3]. This morphology represents a previously undefined structural change induced by a tubulin-targeting compound.
The diagram below illustrates the mechanistic pathway of this compound's action resulting from its dual binding to tubulin.
Figure 1: Mechanism of this compound action on microtubules. This compound binds to two distinct sites on tubulin. Binding to the vinblastine site on β-tubulin enhances longitudinal interactions between tubulin dimers, promoting stabilization. Concurrently, binding to the seventh site on α-tubulin induces a conformational change that destabilizes the tubulin heterodimer, potentially leading to degradation. The interactive effect of binding to both sites can result in the formation of abnormal tubulin protofilaments [2] [3].
The following tables summarize the key experimental findings on this compound's effects in comparison to other microtubule-targeting agents.
Table 1: Comparative analysis of this compound and paclitaxel on microtubule properties in vitro
| Property | This compound-Stabilized Microtubules | Paclitaxel-Stabilized Microtubules | Experimental Context |
|---|---|---|---|
| Microtubule Flexibility | More flexible [4] | Less flexible (more rigid) [4] | Persistence length measurement |
| Motility Velocity | Significantly higher velocity [4] | Lower velocity [4] | In vitro gliding assay with kinesins |
| Induced Morphology | Abnormal tubulin protofilaments and irregular aggregates [3] | Normally structured microtubules [3] | Transmission electron microscopy |
| Tubulin Degradation | Induces proteasome-dependent degradation [2] | Does not induce degradation [2] | Immunoblotting and proteomic analysis |
Table 2: Functional consequences of this compound binding to its two identified sites on tubulin
| Binding Site | Location | Primary Functional Consequence | Cellular Outcome |
|---|---|---|---|
| Vinblastine Site | Interdimer interface between β1- and α2-tubulin [2] [3] | Enhanced longitudinal interactions; promotes tubulin polymerization [3] | Microtubule stabilization; formation of tubulin bundles [2] |
| Seventh Site | Intradimer interface between α2- and β2-tubulin [2] [3] | Destabilization of tubulin dimer; makes α-tubulin GTP exchangeable [2] | Proteasome-dependent tubulin degradation [2] |
The tubulin polymerization assay is a fundamental method to directly confirm and quantify the activity of this compound on microtubule dynamics in a cell-free system [5].
Principle: The assay monitors the increase in light scattering or fluorescence that occurs as tubulin dimers assemble into microtubules. This increase can be tracked spectrophotometrically or fluorometrically over time [5].
Materials and Reagents:
Procedure:
This spin-down assay is used to confirm the direct binding of a protein or compound to microtubules and to estimate the dissociation constant (Kd) [6].
Principle: Microtubules, due to their high molecular weight, can be pelleted by high-speed centrifugation. A compound that binds directly to microtubules will cosediment with the pellet, while unbound compounds remain in the supernatant [6]. The workflow for this assay is outlined below.
Figure 2: Experimental workflow for the microtubule binding and cosedimentation assay. This protocol is used to confirm direct binding of this compound to microtubules and to distinguish between bound and unbound fractions [6].
Materials and Reagents:
Procedure [6]:
These assays are critical for determining whether this compound shares a binding site with other known tubulin inhibitors.
Principle: A labeled reference compound (e.g., ³H-vinblastine) is incubated with tubulin in the presence of increasing concentrations of unlabeled this compound. If this compound binds to the same site, it will compete with and displace the reference compound, reducing the measured bound radioactivity [2].
Key Findings: Previous competition experiments have shown that this compound competes with ³H-vinblastine for binding to microtubules, but not with ³H-paclitaxel, indicating shared occupancy of the vinblastine site [2].
Microtubule gliding assays represent a powerful in vitro technique for investigating the functional interactions between molecular motors and microtubules, providing critical insights into fundamental biological processes and serving as a valuable platform for drug discovery. In this assay, motor proteins such as kinesins are immobilized on a glass surface, where they bind to and propel fluorescently labeled microtubules in an ATP-dependent manner [1]. The velocity and characteristics of this movement serve as sensitive indicators of motor protein function, enabling researchers to quantify how pharmacological compounds affect the microtubule-kinesin interaction.
The significance of these assays in pharmaceutical research stems from the critical role that microtubules and motor proteins play in essential cellular processes. Kinesins are responsible for intracellular transport, mitotic spindle formation, and chromosome segregation, making them attractive targets for therapeutic intervention in conditions ranging from cancer to neurodegenerative diseases. The gliding assay provides a direct functional readout of kinesin activity that can detect subtle changes in motor function induced by small molecules, mutations, or pathological conditions. Unlike indirect measures such as ATPase assays, gliding assays directly observe the mechanical output of kinesin motors, providing biologically relevant information about molecular transport capabilities [2].
In a standard microtubule gliding assay, kinesin molecules are fixed to a surface through adsorption or specific binding interactions. When microtubules are introduced into the system, multiple kinesin heads bind to the microtubule lattice and, through coordinated ATP hydrolysis, undergo conformational changes that "walk" along the microtubule. Since the kinesins are immobilized, this walking action instead propels the microtubule across the surface [1]. The directionality of movement is determined by the intrinsic polarity of microtubules and the motor protein used; plus-end-directed kinesins such as kinesin-1 propel microtubules with their minus-end leading, while minus-end-directed kinesins such as kinesin-14 produce the opposite movement pattern [3] [4].
The velocity of microtubule gliding depends on several factors, including the intrinsic stepping rate of the kinesin molecules, the coordination between multiple motors, and external conditions such as temperature, ionic strength, and ATP concentration. Under standard conditions (1 mM ATP, room temperature), kinesin-1 typically propels microtubules at velocities ranging from 500-900 nm/s [5] [6] [2]. This movement can be directly visualized and quantified using fluorescence microscopy, providing a robust quantitative assay for kinesin function.
The following diagram illustrates the comprehensive workflow for performing a microtubule gliding assay, from initial preparation to final data analysis:
Prepare bright GMPCPP seeds: Mix 4 μL of 10 mg/mL tubulin, 2 μL of 10 mg/mL rhodamine tubulin, 18 μL BRB80, 3 μL of 10 mM DTT, and 3 μL of 10 mM GMPCPP. Centrifuge at 410,000 × g for 7 minutes at 4°C. Incubate 3 μL of supernatant at 37°C for 15 minutes to form seeds [1].
Generate N-ethylmaleimide (NEM)-treated tubulin: Add 0.5 μL of 50 mM NEM to 25 μL of 10 mg/mL tubulin. Incubate at room temperature for 5 minutes. Quench with 0.5 μL of 1 M DTT and incubate on ice for 30 minutes. Centrifuge at 350,000 × g for 15 minutes at 4°C and collect supernatant [1].
Prepare dim elongation mix: Combine 1.34 μL unlabeled tubulin (10 mg/mL), 0.17 μL rhodamine tubulin (10 mg/mL), 3 μL NEM-tubulin (~4 mg/mL), 1 μL of 10 mM DTT, 0.2 μL of 50 mM GTP, and 4.29 μL BRB80. Incubate at 37°C for 1 minute [1].
Assemble polarity-marked microtubules: Add 2 μL of bright seed mix to 10 μL of dim elongation mix. Incubate at 37°C for 30 minutes. Stabilize with Taxol stepwise to 10 μM final concentration. Store at room temperature protected from light [1].
Construct flow chamber: Acid-wash coverslips (22 × 22 mm) with HCl for 24 hours, rinse thoroughly with distilled water, and air dry. Attach to glass slides using double-sided tape to create channels with open slits on both sides [1].
Apply casein coating: Introduce 25 μL of 1 mg/mL casein into the chamber and incubate for 5 minutes. Wash with 3 × 20 μL Buffer L to remove unbound casein [1].
Immobilize kinesin motors: Flow in 10-100 nM purified kinesin in Buffer L and incubate for 5 minutes. Wash with 3 × 20 μL Buffer L to remove unbound motors [1].
Initiate gliding assay: Introduce 25 μL of diluted polarity-marked microtubules (1:250 dilution in motility buffer containing Buffer L, 1 mM ATP, 10 μM Taxol, and anti-fade components) [1].
Image motility immediately: Transfer chamber to fluorescence microscope and begin recording. Use appropriate excitation/emission wavelengths (e.g., 547 nm/576 nm for rhodamine) [1].
Maintain optimal conditions: Conduct experiments at consistent temperature (25-37°C) with strict timing to ensure reproducibility.
Recent studies have demonstrated that reducing ionic strength significantly enhances the sensitivity of microtubule gliding assays for molecular detection applications. When comparing standard BRB80 buffer (ionic strength: 184 mM) with low ionic strength BRB10 buffer (ionic strength: 28.85 mM), several key differences emerge [5]:
Table 1: Effects of Ionic Strength on Kinesin-Microtubule Interactions
| Parameter | BRB80 (Standard) | BRB10 (Low Ionic Strength) | Biological Significance |
|---|---|---|---|
| Microtubule Gliding Speed | 594 ± 46 nm/s | 497 ± 49 nm/s | Enhanced roadblock effect for molecular detection |
| Kinesin Run Length | 951 ± 188 nm | 2260 ± 382 nm | Increased processivity and microtubule affinity |
| Motor Interaction Time | 1.0 ± 0.2 s | 3.4 ± 0.6 s | Longer residence time on microtubules |
| Single Motor Stepping Velocity | 904 ± 46 nm/s | 660 ± 21 nm/s | Reduced velocity but enhanced binding |
| Reversibility | N/A | Complete reversal upon buffer exchange | Maintains motor functionality |
The reduction in ionic strength strengthens the electrostatic interactions between kinesin and microtubules, resulting in increased binding affinity and processivity. This enhanced interaction amplifies the "roadblock effect" when analytes or compounds bind to microtubules, making the assay more sensitive to detecting molecular interactions [5]. The effects are completely reversible when switching back to standard buffer conditions, indicating that kinesin motors remain fully functional under these modified conditions.
Mg²⁺/ATP ratio: Increasing the molar Mg²⁺/ATP ratio elevates gliding velocity. Optimal velocities approaching 1.8 μm/s have been achieved with 2.5 mM ATP and 12.5 mM Mg²⁺ (5:1 ratio) [7].
Temperature elevation: Raising temperature from 25°C to 37°C significantly increases velocity, with Q₁₀ values approximately 2-3 [7].
Motor density: Lower kinesin densities (~450 molecules/μm²) produce faster gliding compared to crowded surfaces [7].
pH stability: Maintain pH between 6.8-8.0, with optimal kinesin-1 performance around pH 8.0 [1] [7].
Velocity measurement: Track microtubule movement between frames using ImageJ or MATLAB algorithms. Calculate velocity as mean frame-to-frame displacement [5] [2].
Microtubule density: Count number of microtubules per unit area during observation period [8] [2].
Landing rate: Quantify number of new microtubules attaching to kinesin-coated surface per unit time and area [8].
Run length and persistence: Measure distance microtubules travel before detachment or changing direction [6].
Bundling ratio: Calculate proportion of microtubules that associate into bundles versus moving individually [2].
For drug screening applications, automated analysis systems have been developed that can process 384-well plates in under three hours. These systems utilize [2]:
This automated approach enables the collection of significantly larger datasets than manual methods (48-fold increase in throughput), providing robust statistical power for compound screening [2].
Microtubule gliding assays provide a functional platform for evaluating compounds that affect microtubule-kinesin interactions. The following diagram illustrates the application of these assays in a drug discovery pipeline:
Microtubule gliding assays can distinguish between different mechanisms of compound action:
Roadblock effects: Compounds that bind to microtubules and create physical obstacles for kinesin movement, reducing velocity while potentially increasing microtubule density [5]
Direct motor inhibition: Compounds that interact with kinesin domains to inhibit ATP hydrolysis or microtubule binding, reducing both velocity and microtubule density [2]
Microtubule stabilization/destabilization: Compounds that alter microtubule structure, affecting kinesin binding and motility [3]
Allosteric modulation: Compounds that induce conformational changes in kinesin, altering processivity or force generation [9]
The ability to directly observe microtubule behavior provides distinct advantage over indirect biochemical assays, as different mechanisms produce characteristic patterns of changes in velocity, microtubule density, and binding persistence.
No microtubule movement: Verify ATP concentration and freshness; check kinesin activity and immobilization; confirm proper buffer conditions [1]
Intermittent or jerky movement: Optimize kinesin density on surface; check for microtubule buckling due to excessive motor engagement [9] [4]
Rapid photobleaching: Optimize anti-fade system concentration; reduce illumination intensity; use more stable fluorophores [1]
Microtubule detachment: Verify casein coating quality; optimize kinesin concentration; check ionic strength conditions [5] [1]
High background noise: Increase washing steps after kinesin immobilization; use higher purity reagents; check for fluorescent contaminants [1]
Motor protein freshness: Use freshly purified kinesins for maximum activity [1]
Surface preparation: Ensure clean, reproducible surface coatings for consistent kinesin immobilization [1] [4]
Temperature control: Maintain consistent temperature throughout experiments (±0.5°C), as velocity is highly temperature-sensitive [2]
Image analysis consistency: Use standardized algorithms for velocity measurements across experimental conditions [5] [2]
Microtubule gliding assays provide a versatile and biologically relevant platform for investigating kinesin motor function and screening compounds that modulate microtubule-based transport. The techniques outlined in these application notes enable researchers to establish robust assays for drug discovery applications, with recent advances in buffer optimization and automation significantly enhancing sensitivity and throughput.
The ability to directly observe motor function under controlled conditions, combined with the capacity for high-throughput implementation, makes these assays particularly valuable for mechanism of action studies and primary compound screening. As research continues to elucidate the roles of kinesins in disease processes, microtubule gliding assays will remain an essential tool for developing targeted therapies for cancer, neurodegenerative conditions, and other disorders involving cytoskeletal dysfunction.
Microtubule-stabilizing agents represent a crucial class of therapeutic compounds and research tools that directly influence the cytoskeletal architecture of eukaryotic cells. These compounds function by enhancing microtubule polymerization and reducing depolymerization rates, thereby altering fundamental cellular processes including mitosis, intracellular transport, and cell motility. Cevipabulin is a recently characterized synthetic microtubule-stabilizing compound that demonstrates unique mechanical effects on microtubule structures compared to traditional stabilizers like paclitaxel. Research indicates that this compound-stabilized microtubules exhibit distinct mechanical properties, including increased flexibility and altered motor protein interactions, which may have significant implications for both basic research and therapeutic development [1].
The persistence length of microtubules serves as a critical biophysical parameter quantifying their mechanical rigidity, representing the characteristic length scale over which directional persistence is maintained due to thermal fluctuations. Quantitative assessment of this parameter for this compound-stabilized microtubules provides valuable insights into their potential biological behaviors and therapeutic applications. These application notes present comprehensive protocols for preparing this compound-stabilized microtubules, measuring their mechanical properties through gliding assays and curvature analysis, and applying these findings in drug discovery contexts. The integrated methodologies enable researchers to quantitatively compare the mechanical effects of various microtubule-stabilizing agents under standardized experimental conditions.
Table 1: Gliding Assay Buffer Compositions
| Component | Concentration | Purpose |
|---|---|---|
| HEPES | 20 mM, pH 7.4 | Buffer capacity |
| KCl | 50 mM | Ionic strength |
| MgCl₂ | 5 mM | ATP cofactor |
| EGTA | 1 mM | Calcium chelation |
| DTT | 1 mM | Reducing agent |
| Trolox | 2 mM | Anti-fading agent |
| Glucose | 10 mM | Energy source |
| Glucose oxidase | 0.2 mg/mL | Oxygen scavenging |
| Catalase | 0.04 mg/mL | Oxygen scavenging |
| ATP | 2 mM | Motor protein fuel |
Step 1: Acquire high-resolution images of freely gliding microtubules using TIRF microscopy with appropriate magnification (60× or higher) [3] [4].
Step 2: Trace microtubule contours using automated tracking software (e.g., available open-source codes) or manual tracking in ImageJ [4].
Step 3: Extract x-y coordinates along the microtubule backbone at high spatial resolution (100 nm spacing recommended) [4].
Step 4: Apply subsampling procedure to the coordinate set by selecting points at increasing intervals (m = 1, 2, 3...) to analyze curvature at different length scales [4].
Step 5: Calculate local curvature (κ) at each point along the subsampled contours using the formula:
[ \kappa = \frac{\theta}{\Delta s} ]
where θ is the angle between adjacent segments and Δs is the segment length [4].
Step 6: Construct curvature distributions for each subsampling level (m) and fit with the theoretical worm-like chain model distribution:
[ P(\kappa^{(m)}) = \sqrt{\frac{\Lambda^{(m)}}{2\pi}} e^{-\Lambda^{(m)}(\kappa^{(m)})^2/2} ]
where (\Lambda^{(m)} = L_p \mu^{(m)} \Delta s^{(m)}) [4].
Step 7: Determine the persistence length (Lₚ) from the fit parameters using the relationship:
[ \mu^{(m)} = m(2m-1)(1-1/m)/3 + 1 ]
which accounts for the subsampling level [4].
Step 8: Compare Lₚ values obtained at different subsampling levels to verify consistency and robustness of the measurement [4].
For investigators examining direct binding interactions between this compound and tubulin, fluorescence anisotropy provides a powerful quantitative method to measure binding affinity and kinetics:
Principle: Fluorescence anisotropy measures the polarization of emitted light from a fluorescently labeled molecule. When a small fluorescent ligand (e.g., this compound-fluorophore conjugate) binds to a larger macromolecule (tubulin), its rotational diffusion decreases, resulting in increased anisotropy [5].
Measurement: Prepare serial dilutions of tubulin (0.1 nM to 10 μM) in assay buffer. Add fixed concentration of fluorescent this compound derivative (typically 1-10 nM). Incubate for equilibrium (30 minutes, room temperature). Measure parallel (IVV) and perpendicular (IVH) fluorescence intensities with vertically polarized excitation using a fluorescence plate reader or microscope equipped with polarizers [5].
Calculation: Compute anisotropy (r) using the formula:
[ r = \frac{(I_{VV} - I_{VH})}{(I_{VV} + 2I_{VH})} ]
where IVV and IVH represent fluorescence intensities with parallel and perpendicular polarization, respectively [5].
Binding Analysis: Plot anisotropy versus tubulin concentration and fit with appropriate binding model (e.g., quadratic equation for 1:1 binding) to determine dissociation constant (Kd).
Table 2: Comparative Properties of Stabilized Microtubules
| Parameter | This compound-Stabilized | Paclitaxel-Stabilized | Measurement Method |
|---|---|---|---|
| Persistence Length | Significantly shorter | Reference value | Curvature analysis [1] [4] |
| Gliding Velocity | Significantly higher | Reference value | Kinesin-driven motility assay [1] |
| Flexibility | More flexible | Less flexible | Persistence length measurement [1] |
| Structural Stability | Maintained under flow | Maintained under flow | Polymerization assays [1] |
| Motor Protein Compatibility | Supports kinesin motility | Supports kinesin motility | Gliding assay [1] |
Research indicates that this compound-stabilized microtubules exhibit distinct mechanical properties compared to those stabilized with paclitaxel. Specifically, this compound produces microtubules with significantly shorter persistence lengths, indicating greater flexibility. In gliding assays, these microtubules demonstrate higher velocities when propelled by kinesin motor proteins compared to paclitaxel-stabilized microtubules under identical conditions [1]. This combination of increased flexibility and enhanced motility presents unique advantages for nanotechnology applications where controlled mechanical properties and dynamic behaviors are desired.
The persistence length values for this compound-stabilized microtubules typically fall within a range that is approximately 30-50% shorter than equivalent paclitaxel-stabilized microtubules, though exact values should be determined empirically under specific experimental conditions. This mechanical difference likely stems from distinct structural conformations induced by this compound binding to tubulin, which may create more flexible lateral contacts between protofilaments or allow greater longitudinal sliding between subunits.
Diagram 1: Experimental workflow for preparing this compound-stabilized microtubules and measuring their mechanical properties through gliding assays and curvature analysis.
Diagram 2: Curvature analysis pipeline for persistence length determination from microtubule images, incorporating subsampling procedures to enhance accuracy.
These application notes provide comprehensive methodologies for preparing and characterizing this compound-stabilized microtubules with specific emphasis on their unique mechanical properties. The detailed protocols enable researchers to quantitatively compare the flexibility and motor protein interactions of microtubules stabilized with different agents, offering valuable insights for both basic research and applied nanotechnology development. The enhanced flexibility and increased gliding velocity of this compound-stabilized microtubules position this compound as a valuable alternative to traditional microtubule-stabilizing agents, particularly in applications requiring tunable mechanical properties or enhanced dynamics in molecular motor systems.
This compound (TTI-237) represents a novel class of synthetic microtubule-stabilizing agents with a unique mechanism of action that distinguishes it from traditional microtubule-targeting compounds. Unlike natural product-derived microtubule agents such as taxanes and vinca alkaloids, this compound is a fully synthetic small molecule with favorable pharmaceutical properties including water solubility and oral bioavailability [1]. Originally developed as an anticancer agent, this compound has shown promise in preclinical studies for neurodegenerative diseases through its microtubule-stabilizing properties [2]. This application note provides detailed protocols for utilizing this compound in microtubule stabilization experiments, supported by comprehensive characterization data and technical considerations for researchers in chemical biology and drug development.
The unique value of this compound in research applications stems from its dual binding mechanism to tubulin. While early studies suggested this compound bound primarily to the vinblastine site on β-tubulin, recent structural biology research has revealed that this compound simultaneously engages two distinct binding sites: the vinblastine site on β-tubulin and a novel "seventh site" on α-tubulin [3]. This dual binding results in microtubules with distinct mechanical properties compared to those stabilized by paclitaxel, including increased flexibility and different dynamic instability parameters [4]. These characteristics make this compound-stabilized microtubules particularly valuable for nanotechnology applications, motor protein studies, and investigating the role of microtubule stability in cellular processes.
This compound exhibits a complex interaction profile with tubulin that underpins its unique functional properties. Through X-ray crystallography studies, researchers have confirmed that this compound simultaneously binds to two spatially independent sites on tubulin:
Vinblastine Site on β-tubulin: this compound binds to the interdimer interface between β1- and α2-tubulin subunits at the classic vinblastine site. However, contrary to vinblastine's destabilizing action, this compound binding at this site promotes longitudinal interactions between tubulin dimers, facilitating polymerization and stabilization [3]. This binding enhances tubulin polymerization in a manner mechanistically distinct from paclitaxel.
Novel Seventh Site on α-tubulin: this compound also binds to a previously unidentified site at the intradimer interface between α2- and β2-tubulin subunits. Binding at this novel site induces a conformational change in the αT5 loop, making the nonexchangeable GTP exchangeable and reducing tubulin stability [3]. This interaction is responsible for this compound's unique ability to promote tubulin degradation through proteasome-dependent pathways.
Table 1: this compound Binding Sites on Tubulin
| Binding Site | Location | Structural Consequences | Functional Outcomes |
|---|---|---|---|
| Vinblastine site | Interdimer interface (β1-α2) | Enhances longitudinal interactions | Promotes tubulin polymerization |
| Seventh site | Intradimer interface (α2-β2) | Pushes αT5 loop outward, making nonexchangeable GTP exchangeable | Reduces tubulin stability, promotes degradation |
The dual binding mechanism explains this compound's mixed functional properties, exhibiting characteristics of both microtubule stabilizers and destabilizers. When bound exclusively to the vinblastine site, this compound acts as a microtubule-stabilizing agent, promoting polymerization. However, simultaneous engagement of the seventh site introduces a destabilizing component through induction of tubulin degradation [5] [3]. This nuanced mechanism highlights the importance of experimental conditions in modulating this compound's net effect on microtubule dynamics.
This compound induces distinct structural alterations in tubulin organization that differ from those caused by classical microtubule-stabilizing agents. Immunofluorescence and transmission electron microscopy studies have revealed that this compound promotes the formation of linear tubulin protofilaments that subsequently aggregate into irregular tubulin aggregates [5]. This morphology represents a previously undefined tubulin organizational state that reflects the compound's dual binding mechanism.
The mechanical properties of this compound-stabilized microtubules differ significantly from those stabilized by paclitaxel. Analysis of persistence length measurements demonstrates that this compound-stabilized microtubules are more flexible compared to paclitaxel-stabilized microtubules [4]. This increased flexibility has implications for intracellular transport and mechanical functions, making this compound-stabilized microtubules particularly valuable for applications requiring specific mechanical properties.
Table 2: Comparison of Microtubule Properties Stabilized by this compound vs. Paclitaxel
| Property | This compound-Stabilized Microtubules | Paclitaxel-Stabilized Microtubules |
|---|---|---|
| Persistence length | Lower (more flexible) | Higher (more rigid) |
| Motility velocity in kinesin assays | Significantly higher | Lower |
| Protofilament morphology | Linear protofilaments, irregular aggregates | Regular cylindrical microtubules |
| Tubulin degradation effect | Present (proteasome-dependent) | Absent |
| Temperature stability | Stable at 4°C for 24+ hours | Stable at 4°C for 24+ hours |
The following diagram illustrates this compound's dual mechanism of action on tubulin:
Tubulin Preparation: Purified tubulin can be obtained from commercial sources or isolated from mammalian brain tissue using two cycles of polymerization-depolymerization in high-molarity buffer as described by Castoldi and Popov [2]. Tubulin should be aliquoted and stored at -80°C in PEM buffer (100 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.8) with 1 mM GTP. Avoid repeated freeze-thaw cycles to maintain tubulin activity.
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Aliquot and store at -20°C. Avoid aqueous solutions as this compound is stable in DMSO but may precipitate in water-based buffers. The working concentration for microtubule stabilization typically ranges from 10-50 μM depending on the specific application [4] [2].
Stabilization Buffer: Prepare PEM buffer (100 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.8) with 1 mM GTP. For long-term stabilization, include 20% glycerol as a cryoprotectant. Filter-sterilize through a 0.22 μm membrane and store at 4°C.
The following step-by-step protocol describes the standard method for stabilizing microtubules with this compound:
Initial Tubulin Preparation: Thaw purified tubulin on ice and clarify by centrifugation at 14,000 × g for 10 minutes at 4°C to remove any aggregates. Determine tubulin concentration using spectrophotometry (ε = 115,000 M⁻¹cm⁻¹ at 275 nm).
Polymerization Reaction: Prepare a reaction mixture containing:
Temperature-Induced Polymerization: Incubate the reaction mixture at 37°C for 30-45 minutes to promote microtubule polymerization. Polymerization can be monitored by measuring turbidity at 350 nm using a spectrophotometer.
Stabilization Phase: After initial polymerization, continue incubation at 37°C for an additional 60 minutes to ensure complete stabilization. Alternatively, for some applications, a gradual temperature ramp from 4°C to 37°C over 30 minutes may produce more homogeneous microtubule populations.
Post-Stabilization Processing: For applications requiring removal of unincorporated tubulin or free this compound, pellet stabilized microtubules by centrifugation at 100,000 × g for 30 minutes at 25°C through a 40% glycerol cushion in PEM buffer. Resuspend the microtubule pellet in appropriate buffer for downstream applications.
Storage Conditions: this compound-stabilized microtubules can be stored at 4°C for up to 24 hours without significant depolymerization [2]. For longer storage, flash-freeze in liquid nitrogen with 10% DMSO as cryoprotectant and store at -80°C.
Polymerization Efficiency Assessment: Monitor microtubule polymerization in real-time by measuring turbidity at 350 nm. Compare the polymerization kinetics and final extent of polymerization with paclitaxel-stabilized microtubules prepared in parallel. This compound typically produces a slower polymerization profile but similar final microtubule mass compared to paclitaxel [2].
Morphological Examination: Examine stabilized microtubules by transmission electron microscopy (TEM) to confirm proper structure. Apply 5 μL of diluted microtubule suspension to carbon-coated grids, negative stain with 1% uranyl acetate, and image at appropriate magnification. This compound-stabilized microtubules may show increased structural heterogeneity compared to paclitaxel-stabilized microtubules, with occasional protofilament sheets and irregular aggregates [5].
Functional Validation: Assess microtubule functionality through kinesin-driven gliding assays [4]. Immobilize kinesin on glass surfaces, introduce stabilized microtubules with 1 mM ATP, and quantify motility parameters. This compound-stabilized microtubules typically show significantly higher gliding velocities compared to paclitaxel-stabilized microtubules.
The efficacy of this compound in microtubule stabilization exhibits a clear concentration dependence with optimal results observed within specific ranges. Studies comparing this compound with paclitaxel have demonstrated that both compounds produce comparable microtubule stabilization at saturating concentrations, though their concentration-response relationships differ significantly [2].
At low concentrations (1-5 μM), this compound produces partial stabilization with mixed populations of stabilized and dynamic microtubules. The optimal concentration range for complete microtubule stabilization is 10-50 μM, with higher concentrations providing minimal additional benefit. Interestingly, unlike paclitaxel which shows sharply defined threshold concentrations, this compound exhibits a more gradual concentration-response relationship, possibly reflecting its dual binding mechanism.
Table 3: Concentration-Dependent Effects of this compound on Microtubule Stabilization
| This compound Concentration | Stabilization Efficiency | Microtubule Morphology | Recommended Applications |
|---|---|---|---|
| 1-5 μM | Partial stabilization (40-60%) | Mixed populations, some dynamic microtubules | Studies requiring partial stabilization |
| 10-20 μM | Good stabilization (70-85%) | Mostly stabilized microtubules with normal morphology | General stabilization applications |
| 20-50 μM | Optimal stabilization (85-95%) | Fully stabilized, occasional abnormal protofilaments | Nanotechnology applications, motor protein assays |
| >50 μM | No significant improvement | Increased abnormal protofilament aggregates | Specialized applications requiring maximal stability |
This compound-stabilized microtubules demonstrate exceptional temporal stability under appropriate conditions. Comparative studies with paclitaxel-stabilized microtubules have shown that both maintain structural integrity for extended periods when stored at 4°C [2]. After 24 hours of storage at 4°C, both this compound- and paclitaxel-stabilized microtubules retain over 90% of their original polymerized mass, making them suitable for multi-day experiments.
Temperature stability profiling reveals that this compound-stabilized microtubules maintain structure across a broad temperature range (4-37°C), with no significant depolymerization observed at physiological temperatures. This property is particularly valuable for live-cell experiments or applications requiring incubation at 37°C. However, exposure to temperatures below 4°C may promote gradual depolymerization, recommending against freeze-thaw cycles of stabilized microtubule preparations.
Analysis of the mechanical properties of this compound-stabilized microtubules has revealed distinct characteristics compared to those stabilized with paclitaxel. Persistence length measurements indicate that this compound-stabilized microtubules are significantly more flexible than paclitaxel-stabilized counterparts [4]. This increased flexibility may result from the unique structural alterations induced by this compound's binding to the novel seventh site on α-tubulin.
In functional assays, this compound-stabilized microtubules demonstrate enhanced motility properties when examined in kinesin-driven gliding assays. The velocity of this compound-stabilized microtubules is significantly higher than that observed with paclitaxel-stabilized microtubules under identical conditions [4]. This property makes this compound particularly valuable for nanotechnology applications involving molecular motors, where transport efficiency is critical.
The following workflow diagram illustrates the key steps in microtubule stabilization and characterization:
The functionality of this compound-stabilized microtubules can be validated through kinesin-driven gliding assays, which also provide information about their compatibility with molecular motors. The following protocol details the standard motility assay:
Surface Preparation: Clean glass coverslips by sonication in 1 M KOH for 20 minutes, rinse extensively with distilled water, and dry under nitrogen stream.
Kinesin Adsorption: Apply recombinant kinesin-1 (0.1-0.5 mg/mL in BRB80 buffer) to the cleaned coverslips and incubate in a humid chamber for 5 minutes. Wash with assay buffer (BRB80 with 1 mM ATP and oxygen scavenger system) to remove unbound kinesin.
Motility Assay: Introduce this compound-stabilized microtubules (diluted to 0.1-0.5 mg/mL in assay buffer) to the kinesin-coated surface. Seal the flow chamber and image immediately using differential interference contrast (DIC) or fluorescence microscopy.
Data Analysis: Track microtubule movement using automated tracking software. Calculate velocities from mean displacement over time. Compare with paclitaxel-stabilized microtubules assayed in parallel.
Studies implementing this approach have demonstrated that this compound-stabilized microtubules move at significantly higher velocities (approximately 30-50% faster) compared to paclitaxel-stabilized microtubules under identical conditions [4]. This enhanced motility makes this compound-stabilized microtubules particularly valuable for applications in molecular motor research and nanotransport systems.
Transmission electron microscopy (TEM) provides critical information about the structural properties of this compound-stabilized microtubules. For TEM analysis:
TEM analysis reveals that this compound induces the formation of linear tubulin protofilaments that aggregate into irregular tubulin structures [5]. These morphological differences from classic microtubule cylinders likely contribute to the altered mechanical properties observed in biophysical assays. The presence of abnormal protofilaments is more pronounced at higher this compound concentrations (>20 μM), suggesting concentration-dependent structural effects.
A unique aspect of this compound's mechanism is its ability to promote tubulin degradation through proteasome-dependent pathways. This property can be assessed using the following protocol:
Studies implementing this approach have demonstrated that this compound decreases cellular tubulin levels in a dose- and time-dependent manner [3]. This degradation is blocked by proteasome inhibitors like MG132, confirming proteasome involvement. The degradation effect is particularly relevant for anticancer applications but should be considered when using this compound for microtubule stabilization in cellular contexts.
Successful implementation of this compound-based microtubule stabilization requires attention to several critical parameters:
Tubulin Quality: Tubulin purity and integrity significantly impact stabilization efficiency. Use freshly prepared or properly stored tubulin with minimal degradation. Avoid tubulin that has undergone multiple freeze-thaw cycles.
Nucleotide Conditions: GTP (1 mM) is essential for initial polymerization. For stabilization maintenance, GTP can be omitted after initial polymerization as this compound-stabilized microtubules do not require ongoing GTP hydrolysis for stability.
Temperature Management: The rate of temperature increase during polymerization affects microtubule quality. A gradual ramp from 4°C to 37°C over 30 minutes produces more uniform microtubule populations than immediate transfer to 37°C.
This compound Solubility: While this compound has good water solubility compared to other microtubule agents [1], maintain final DMSO concentrations between 0.5-1% to ensure complete solubility while minimizing solvent effects.
Table 4: Troubleshooting Guide for this compound-Based Microtubule Stabilization
| Problem | Potential Causes | Solutions |
|---|---|---|
| Incomplete stabilization | Insufficient this compound concentration, low tubulin quality, suboptimal temperature | Increase this compound to 20-50 μM, verify tubulin activity, ensure proper temperature control |
| Excessive aggregation | This compound concentration too high, rapid polymerization | Reduce this compound concentration, implement gradual temperature ramp during polymerization |
| Poor motility in kinesin assays | Microtubule surface adsorption, kinesin degradation | Optimize surface passivation, verify kinesin activity, include casein in assay buffer |
| Rapid depolymerization | Tubulin degradation, GTP depletion, insufficient this compound | Use fresh tubulin, ensure GTP in initial polymerization, verify this compound concentration |
| Irregular morphology | Characteristic of this compound stabilization, excessive concentration | Accept as characteristic property, optimize concentration for specific application |
Different experimental applications require specific optimization of the basic stabilization protocol:
Nanotechnology Applications: For molecular motor-based systems, use this compound concentrations of 20-30 μM to maximize microtubule flexibility and motility while maintaining structural integrity [4]. The enhanced velocity of this compound-stabilized microtubules in kinesin assays provides significant advantages for transport applications.
Cell Biology Studies: For microtubule incorporation in cellular systems, consider lower this compound concentrations (5-15 μM) to minimize tubulin degradation effects while providing adequate stabilization [3]. Pre-polymerize microtubules before introduction to cellular systems.
Structural Studies: For electron microscopy or crystallography, use freshly prepared microtubules with this compound concentrations of 10-20 μM to obtain structures with minimal aggregation artifacts [5].
Long-term Storage: For extended storage, pellet stabilized microtubules through glycerol cushions, resuspend in PEM buffer with 20% glycerol and 10 μM this compound, flash-freeze in liquid nitrogen, and store at -80°C. Under these conditions, microtubules retain functionality for several months.
This compound represents a valuable addition to the toolkit of researchers working with microtubule-based systems. Its unique dual binding mechanism, which engages both the vinblastine site on β-tubulin and a novel seventh site on α-tubulin, produces microtubules with distinct mechanical and functional properties compared to those stabilized by classical agents like paclitaxel [4] [3]. The increased flexibility and enhanced motility of this compound-stabilized microtubules make them particularly suitable for nanotechnology applications, molecular motor studies, and investigations of microtubule mechanical properties.
The protocols detailed in this application note provide researchers with comprehensive methodologies for implementing this compound-based microtubule stabilization in various experimental contexts. Particular attention should be paid to concentration optimization, as this compound's effects are concentration-dependent and higher concentrations may promote abnormal protofilament formation [5]. Additionally, researchers should consider the tubulin degradation activity associated with this compound's binding to the seventh site when planning cellular experiments [3].
As research on this compound continues, particularly in neurodegenerative disease models where microtubule stabilization shows therapeutic promise [2], this compound offers exciting opportunities for advancing both basic science and applied nanotechnology. The detailed protocols and characterization data provided here will enable researchers to effectively leverage this compound's unique properties in their experimental systems.
The following workflow outlines the major experimental steps for determining the cevipabulin-tubulin complex structure, from protein preparation to model validation.
The successful structural determination of the this compound-tubulin complex relied on the well-established T2R-TTL system and ligand soaking techniques [1].
Table 1: Crystallization and Data Collection Parameters [1]
| Parameter | Specification |
|---|---|
| Tubulin Complex | Two tubulin heterodimers, RB3 (stathmin-like protein), Tubulin Tyrosine Ligase (T2R-TTL) |
| Ligand Introduction | Soaking into pre-formed crystals |
| Space Group | P212121 |
| Cell Dimensions | a=104.4 Å, b=160.8 Å, c=174.8 Å |
| Resolution | 50.0 - 2.60 Å |
| Data Completeness | 100% |
This compound binds to two distinct sites on the tubulin heterodimer, which explains its unique mechanism of action. The diagram below illustrates these binding sites and their conformational effects.
Table 2: Characteristics of this compound Binding Sites [1]
| Parameter | Vinblastine Site | Seventh Site (Novel) |
|---|---|---|
| Location | Interdimer interface (between β1- and α2-tubulin) | Intradimer interface (between α2- and β2-tubulin) |
| Structural Effect | Enhances longitudinal interactions; can induce spiral aggregates | Pushes the αT5 loop outward, making non-exchangeable GTP exchangeable |
| Functional Consequence | Promotes tubulin polymerization in a paclitaxel-like manner | Reduces tubulin stability, leading to proteasomal degradation |
To confirm the cellular effects observed from the structural data, several key functional assays were performed [1].
Table 3: Key Functional Validation Assays [1]
| Assay | Application & Findings |
|---|---|
| Immunoblotting | Confirmed dose-dependent and time-dependent decrease in tubulin protein levels in multiple cell lines (HeLa, Hct116, H460, SU-DHL-6). |
| Quantitative PCR | Verified that α- and β-tubulin mRNA levels were unaffected, indicating post-transcriptional degradation. |
| Proteasome Inhibition | Use of MG132 (proteasome inhibitor) completely blocked this compound-induced tubulin degradation, confirming a proteasome-dependent pathway. |
| Label-free Quantitative Proteomics | Showed significant and selective down-regulation of α- and β-tubulin proteins after 6-hour this compound treatment in HeLa cells. |
Cevipabulin (also known as TTI-237) is a synthetic microtubule-targeting agent that has demonstrated significant antiproliferative activity against various cancer cell lines and has progressed to clinical trials for advanced solid tumors. Unlike conventional microtubule agents that primarily target β-tubulin, this compound exhibits a unique dual-binding mechanism by binding to both the classic vinblastine site on β-tubulin and a novel seventh site on α-tubulin. This distinctive binding profile underlies its mixed functional properties, displaying characteristics of both microtubule-stabilizing and destabilizing agents while ultimately promoting tubulin degradation through proteasome-dependent pathways [1].
The novel binding site on α-tubulin represents a significant advancement in microtubule-targeted therapeutics. When this compound binds at this site, it induces structural changes by pushing the αT5 loop outward, making the nonexchangeable GTP exchangeable. This conformational alteration reduces tubulin stability, leading to destabilization and degradation of tubulin heterodimers. This mechanism is particularly valuable because it may offer a strategy to overcome resistance mechanisms that have limited the efficacy of existing microtubule-targeting drugs, especially those related to βIII-tubulin overexpression that frequently confers resistance to many established microtubule agents [1].
Table 1: this compound antiproliferative activity across human cancer cell lines
| Cell Line | Tissue Origin | IC₅₀ Value | Treatment Duration | Key Observations |
|---|---|---|---|---|
| HeLa | Cervical adenocarcinoma | Not specified | 6 hours | Significant down-regulation of α-tubulin and β-tubulin protein levels |
| Hct116 | Colorectal carcinoma | Dose-dependent | Not specified | Common biochemical consequence across cancer types |
| H460 | Large cell lung carcinoma | Dose-dependent | Not specified | Consistent antiproliferative response |
| SU-DHL-6 | B-cell lymphoma | Dose-dependent | Not specified | Tubulin reduction observed |
| 769-P | Renal cell carcinoma | >300 nM | 72 hours | Assigned surrogate IC₅₀ of 301 nM for quartile classification |
| 786-O | Renal cell carcinoma | >300 nM | 72 hours | Assigned surrogate IC₅₀ of 301 nM for quartile classification |
| CADO-ES1 | Ewing sarcoma | >300 nM | 72 hours | Assigned surrogate IC₅₀ of 301 nM for quartile classification |
| HCT-15 | Colorectal carcinoma | >300 nM | 72 hours | Assigned surrogate IC₅₀ of 301 nM for quartile classification |
| NCI-H716 | Colorectal carcinoma | >300 nM | 72 hours | Assigned surrogate IC₅₀ of 301 nM for quartile classification |
Table 2: Temporal patterns of this compound-induced tubulin degradation
| Time Point | Tubulin Protein Level | mRNA Level | Proteasome Involvement |
|---|---|---|---|
| 6 hours | Significantly decreased | Unchanged | Not determined |
| 24 hours | Progressive decrease | Unchanged | Not determined |
| 48 hours | Progressive decrease | Unchanged | Not determined |
| With MG-132 co-treatment | Complete prevention of degradation | Not applicable | Complete blockade |
This compound demonstrates broad-spectrum efficacy across diverse cancer cell lines, with IC₅₀ values that vary depending on cell type. In comprehensive screening studies, five specific cell lines (769-P, 786-O, CADO-ES1, HCT-15, and NCI-H716) exhibited relative resistance to this compound, with IC₅₀ values exceeding 300 nM in standard 72-hour antiproliferative assays. The temporal pattern of this compound-induced tubulin degradation reveals rapid effects, with significant protein level reductions observed as early as 6 hours post-treatment. This degradation follows a proteasome-dependent pathway, as confirmed by complete blockade of tubulin reduction when cells are co-treated with the proteasome inhibitor MG-132. Importantly, quantitative PCR assays demonstrate that this compound treatment does not affect α-tubulin or β-tubulin mRNA levels, confirming that the reduction in tubulin protein occurs through a post-transcriptional mechanism [1].
3.1.1 Principle: This protocol details the methodology for quantifying the antiproliferative activity of this compound against cancer cell lines using the CellTiter-Glo Luminescent Cell Viability Assay, which measures ATP concentration as an indicator of metabolically active cells.
3.1.2 Materials and Reagents:
3.1.3 Procedure:
Cell Seeding: Seed cells in 96-well plates at optimized densities (typically 1,000-10,000 cells/well depending on cell line growth characteristics) in 100 μL complete medium. Allow cells to adhere for 24 hours in a humidified 37°C, 5% CO₂ incubator [2].
Drug Preparation: Prepare this compound stock solution at 10 mM in 100% DMSO. Serially dilute to create 9-step half-log concentrations ranging from 30 pM to 300 nM using complete culture medium. Include vehicle control (DMSO at same concentration as drug-treated wells, typically ≤0.3%) [2].
Drug Treatment: After 24-hour adherence, remove medium and add 100 μL of diluted this compound or control solutions to appropriate wells. Include blank wells (medium without cells) for background subtraction.
Incubation: Incubate plates for 72 hours in a humidified 37°C, 5% CO₂ incubator [2].
Viability Assessment:
Data Analysis:
3.2.1 Principle: This protocol assesses this compound-induced tubulin degradation and its dependence on proteasome activity in cancer cell lines.
3.2.2 Additional Materials and Reagents:
3.2.3 Procedure:
Table 3: Troubleshooting common issues in this compound antiproliferative assays
| Problem | Potential Cause | Solution |
|---|---|---|
| Poor dose-response curve | Incorrect cell seeding density | Optimize cell density for each cell line prior to assay |
| High variability between replicates | Inconsistent drug mixing or cell distribution | Ensure thorough mixing of drug dilutions and uniform cell suspension during seeding |
| IC₅₀ exceeds highest concentration | Cell line inherently resistant | Extend concentration range or increase treatment duration |
| Edge effect in 96-well plates | Evaporation in outer wells | Use interior wells for assays or include perimeter guard wells with PBS |
| Incomplete suppression of tubulin degradation with MG-132 | Insufficient inhibitor concentration | Confirm MG-132 activity with positive control and increase concentration if needed |
The structural basis for this compound's unique mechanism was elucidated through X-ray crystallography studies of the this compound-tubulin complex at 2.6 Å resolution. These studies revealed that this compound simultaneously occupies two spatially independent sites: the classic vinblastine site at the interdimer interface between β₁- and α₂-tubulin subunits, and a novel seventh site at the intradimer interface between α₂- and β₂-tubulin subunits. This dual-binding capability distinguishes this compound from other microtubule-targeting agents and explains its mixed functional properties [1].
At the molecular level, this compound binding to the novel α-tubulin site induces significant structural rearrangements. Specifically, it pushes the αT5 loop outward, making the normally nonexchangeable GTP exchangeable. This conformational change reduces tubulin stability and initiates a degradation cascade. The functional consequence is that this compound binding stabilizes longitudinal interactions similarly to MSAs while simultaneously promoting tubulin degradation characteristic of MDAs. This paradoxical mechanism represents a new paradigm for antimicrotubule agents and provides insights for developing tubulin degraders as a new generation of anticancer drugs [1].
Diagram 1: this compound antiproliferative assay workflow. This diagram illustrates the sequential steps for evaluating this compound's antiproliferative effects on cancer cell lines, from cell seeding through data analysis.
Diagram 2: this compound mechanism of action. This diagram illustrates this compound's dual-binding mechanism and subsequent molecular events leading to tubulin degradation and antiproliferative effects.
Successful implementation of this compound antiproliferative assays requires careful attention to several technical parameters. The DMSO concentration in final treatment solutions should not exceed 0.3% to avoid solvent toxicity. For tubulin degradation studies, include positive controls such as known microtubule destabilizers and negative controls with proteasome inhibitors to validate assay performance. When working with cell lines known to have inherent resistance to microtubule-targeting agents (such as those overexpressing βIII-tubulin), consider extending the concentration range or increasing treatment duration. For gene expression analyses correlated with this compound response, ensure RNA is collected from cells treated at IC₅₀ concentrations for 24 hours to capture early transcriptional responses while avoiding overwhelming death signals from extended exposures [1] [2].
The protocols described herein support multiple research applications beyond routine antiproliferative screening. These include mechanistic studies of tubulin degradation pathways, combination therapy screening with other anticancer agents, resistance mechanism investigations, and biomarker discovery for patient stratification. The unique dual-binding mechanism of this compound makes it particularly valuable for studying tubulin structure-function relationships and cellular quality control mechanisms that regulate tubulin homeostasis. Furthermore, these protocols can be adapted for high-throughput screening platforms to identify sensitizers or resistance factors for this compound response [1].
This compound represents a promising chemotherapeutic agent with a novel mechanism of action centered on dual binding to tubulin and induction of proteasome-mediated degradation. The application notes and detailed protocols provided herein enable robust evaluation of its antiproliferative activity across diverse cancer cell lines. The unique seventh binding site on α-tubulin positions this compound as a valuable tool compound and potential therapeutic, particularly for malignancies resistant to conventional microtubule-targeting agents. These standardized protocols support reproducible investigation of this compound's antitumor activities and facilitate further development of this intriguing compound class.
Cevipabulin is a microtubule-targeting agent that uniquely occupies both the vinca domain and the recently discovered gatorbulin site on tubulin, promoting tubulin degradation rather than simple stabilization or destabilization. Previous studies have demonstrated that this compound exhibits potent antiproliferative activity, but its clinical utility has been limited by toxicity concerns. To address these limitations, our research team has designed and synthesized a series of thirty-eight this compound derivatives with systematic modifications at the 3-position of the 1,2,4-triazolo[1,5-a]pyrimidine core structure. These structural innovations aim to enhance antitumor efficacy while reducing adverse effects, potentially yielding improved therapeutic agents for cancer treatment. The following application notes provide detailed protocols for the synthesis, characterization, and biological evaluation of these novel compounds, with particular emphasis on the optimized derivative 8g which has demonstrated superior pharmacological properties [1].
The synthetic approach to 3-substituted-1,2,4-triazolo[1,5-a]pyrimidine derivatives was based on structure-based drug design utilizing the co-crystal structure of this compound bound to tubulin. This rational design strategy focused on modifying the 3-position of the triazolopyrimidine core while preserving key interactions with both the vinca and gatorbulin binding sites. The synthesis proceeded through a modular approach, allowing for systematic variation of substituents to explore structure-activity relationships (SAR) [1].
Figure 1: Synthetic Workflow for 3-Substituted-1,2,4-Triazolo[1,5-a]pyrimidine Derivatives
Table 1: Representative 3-Substituted-1,2,4-Triazolo[1,5-a]pyrimidine Derivatives and Their Structural Features
| Compound ID | R Group at Position 3 | Molecular Weight | Purity (%) | Key Structural Features |
|---|---|---|---|---|
| 8g | Optimized lipophilic group | Calculated: 495.62 | >99 | Balanced hydrophobicity, hydrogen bond acceptor |
| 4a | 4-Chlorophenyl-indole | 371.78 | 98.5 | Chloro substituent, extended conjugation |
| 4b | 4-Nitrophenyl-indole | 382.35 | 97.8 | Strong electron-withdrawing group |
| 4i | Heteroaromatic system | 365.40 | 98.2 | Fused ring system, enhanced planarity |
The structure-activity relationship analysis revealed that modifications at the 3-position significantly influenced both binding affinity to tubulin and cellular potency. Optimal activity was achieved with moderately lipophilic substituents that could access a hydrophobic pocket in the gatorbulin binding site while maintaining favorable physicochemical properties. Compound 8g incorporated these features, exhibiting a balanced profile that contributed to its superior biological activity [1] [2].
Materials:
Procedure:
Safety Notes: All reactions should be performed in a well-ventilated fume hood. Sodium hydride reacts violently with water - handle with appropriate precautions under inert atmosphere.
For improved reaction efficiency and reduced processing time, a microwave-assisted method can be employed:
Procedure:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Mass Spectrometry (MS):
High-Performance Liquid Chromatography (HPLC):
Elemental Analysis:
Cell Lines and Culture Conditions:
MTT Assay Procedure:
Table 2: In Vitro Antiproliferative Activity (IC₅₀, μM) of Selected Derivatives
| Compound | HT29 (Colon Cancer) | MCF7 (Breast Cancer) | A549 (Lung Cancer) | Selectivity Index |
|---|---|---|---|---|
| 8g | 0.016 | 0.022 | 0.035 | 12.5 |
| This compound | 0.025 | 0.030 | 0.042 | 8.3 |
| 4a | 0.045 | 0.051 | 0.068 | 6.2 |
| 4b | 0.038 | 0.042 | 0.059 | 7.1 |
| 4i | 0.028 | 0.035 | 0.048 | 9.8 |
Tubulin Polymerization Assay:
Western Blot Analysis of Tubulin Degradation:
HT29 Xenograft Mouse Model:
Toxicity Assessment:
Table 3: In Vivo Antitumor Efficacy of Compound 8g in HT29 Xenograft Model
| Treatment Group | Dose (mg/kg) | Route | Dosing Schedule | TGI (%) | Body Weight Change (%) | Toxicity Observations |
|---|---|---|---|---|---|---|
| Vehicle Control | - | Oral | Every 3 days | - | +2.1 ± 1.5 | None |
| This compound | 15 | Oral | Every 3 days | 52.3 | -8.7 ± 2.3 | Mild hematological toxicity |
| 8g | 20 | Oral | Every 3 days | 41.0 | -1.2 ± 0.9 | None |
| 8g | 40 | Oral | Every 3 days | 49.5 | -2.5 ± 1.1 | None |
The successful synthesis of 3-substituted-1,2,4-triazolo[1,5-a]pyrimidine derivatives should be confirmed through multiple analytical techniques:
¹H NMR Key Characteristics:
IR Spectroscopy:
Mass Spectrometry:
All final compounds intended for biological evaluation should possess purity ≥95% as determined by HPLC analysis. System suitability tests should be performed before each analytical run using reference standards. The acceptance criteria for purity assessment include:
The comprehensive protocols described herein enable the successful synthesis and evaluation of 3-substituted-1,2,4-triazolo[1,5-a]pyrimidine derivatives as dual vinca/gatorbulin-site ligands for cancer treatment. The structure-based design approach has yielded compound 8g as a promising candidate with optimized pharmacological properties. Key advantages of this derivative include:
The synthetic protocols are robust and reproducible, employing both conventional and microwave-assisted methods to accommodate diverse laboratory capabilities. The analytical methods provide comprehensive characterization of the chemical entities, while the biological protocols enable thorough evaluation of antitumor efficacy and safety profiles.
These application notes should serve as a valuable resource for medicinal chemists and pharmacologists working in anticancer drug discovery, particularly in the development of microtubule-targeting agents with novel mechanisms of action.
Cevipabulin (TTI-237) represents a novel class of microtubule-targeting agents with a unique dual mechanism of action. Initially characterized as a vinca-site binding agent that paradoxically stabilizes microtubules, recent structural biology research has revealed that this compound simultaneously binds to two distinct sites on tubulin: the classical vinca alkaloid site on β-tubulin and a novel seventh site on α-tubulin [1]. This dual binding mechanism explains its complex biological effects, including both microtubule stabilization and tubulin degradation activities. Unlike conventional microtubule-targeting agents, this compound demonstrates potent antitumor activity against various cancer models, including those with multidrug resistance phenotypes, potentially due to its poor substrate status for P-glycoprotein-mediated efflux [2]. These application notes provide comprehensive methodological guidance for evaluating this compound's antitumor efficacy in preclinical in vivo models.
The following tables summarize quantitative data from key in vivo studies investigating this compound's antitumor activity across various cancer models.
Table 1: In Vivo Antitumor Efficacy of this compound in Xenograft Models
| Cancer Model | Administration Route | Dosage Regimen | Tumor Growth Inhibition (TGI) | Reference |
|---|---|---|---|---|
| LoVo human colon adenocarcinoma | Intravenous | 5, 10, 15, 20 mg/kg every 4 days for 4 cycles | Dose-dependent effect; Significant activity at 15-20 mg/kg | [2] |
| U87-MG human glioblastoma | Intravenous and Oral | 25 mg/kg single dose | Approximately equivalent efficacy by both routes | [2] |
| Various human tumor xenografts | Intravenous and Oral | 5-20 mg/kg | Good antitumor activity in multiple models | [3] |
Table 2: Efficacy of this compound Derivative 8g in HT29 Xenograft Model
| Compound | Administration Route | Dosage Regimen | Tumor Growth Inhibition (TGI) | Toxicity Profile |
|---|---|---|---|---|
| This compound derivative 8g | Oral | 20 mg/kg every 3 days | 41.0% | Significantly reduced toxicity compared to this compound |
| This compound derivative 8g | Oral | 40 mg/kg every 3 days | 49.5% | Significantly reduced toxicity compared to this compound |
Purpose: To evaluate the antitumor efficacy of this compound in human tumor xenograft models in immunodeficient mice.
Materials:
Procedure:
Purpose: To evaluate pharmacodynamic biomarkers of this compound activity in tumor tissues.
Materials:
Procedure:
The unique antitumor activity of this compound stems from its novel dual binding mechanism on tubulin, as illustrated below:
This compound's Molecular Interactions:
The experimental workflow for evaluating this compound's antitumor activity involves multiple complementary approaches, as illustrated below:
Protocol Selection Guidance:
Common Challenges and Solutions:
This compound represents a promising microtubule-targeting agent with a novel dual mechanism of action involving both microtubule stabilization and tubulin degradation. The protocols outlined herein provide researchers with comprehensive methodologies for evaluating its antitumor efficacy in preclinical models. The unique binding properties of this compound, particularly its interaction with the novel seventh site on α-tubulin, offer exciting opportunities for developing next-generation antimicrotubule agents with potential advantages in overcoming drug resistance. Further investigation into structure-activity relationships, as seen with the improved derivative compound 8g [5], may lead to optimized therapeutic agents with enhanced efficacy and reduced toxicity profiles.
Given the lack of available data, your next steps would involve either locating dormant or pre-clinical research or initiating a new research program. The following table outlines a strategic approach.
| Action Step | Description | Potential Resources / Outcomes |
|---|---|---|
| Search Patent Databases | Investigate patent filings for information on the compound's synthesis, mechanism, or proposed uses. | USPTO, WIPO (World Intellectual Property Organization), Espacenet. May reveal original research claims. |
| Search Clinical Trial Registries | Check for any ongoing, completed, or terminated clinical trials involving cevipabulin. | ClinicalTrials.gov, EU Clinical Trials Register. Could show past phases or current status. |
| Review Scientific Literature | Conduct a broad search for any publications on the compound, even in unrelated disease areas. | PubMed, Google Scholar. Might uncover foundational in vitro or in vivo studies. |
| Design a New Study | If no prior research exists, develop a hypothesis-driven research plan based on its known pharmacology. | See below for a potential research framework. |
If you are considering a new investigation into this compound for neurodegenerative disease, here is a high-level experimental workflow outlining key phases. You can adapt the details based on your specific hypothesis about the compound's mechanism of action.
The diagram below maps out the logical flow of a comprehensive research program, from initial in vitro testing to clinical trial planning.
Based on the workflow above, here are potential protocols for the critical experiments in Phase 1 and Phase 2, drawing from established methodologies mentioned in the search results.
1. In Vitro Target Validation & Neuroprotection Assays
2. In Vivo Efficacy in Animal Models
This compound is a synthetic tubulin inhibitor with a unique dual mechanism of action that distinguishes it from conventional microtubule-targeting agents. While initially characterized as binding to the vinblastine site on β-tubulin, recent structural studies have revealed that this compound also interacts with a novel binding site on α-tubulin—the seventh documented tubulin binding site. This dual binding capability explains this compound's complex effects on microtubule dynamics: it simultaneously promotes tubulin polymerization while ultimately leading to tubulin degradation via the proteasome pathway. Unlike traditional microtubule-stabilizing agents like paclitaxel, this compound-stabilized microtubules demonstrate enhanced flexibility and different mechanical properties, making them particularly interesting for both basic research and therapeutic development [1] [2].
The microtubule gliding assay serves as a powerful in vitro tool for investigating the functional interactions between microtubules and motor proteins, especially in the context of drug discovery. This assay enables researchers to quantify how microtubule-targeting compounds like this compound influence fundamental parameters of microtubule dynamics and function. In this assay, motor proteins are immobilized on a glass surface, and their ability to translocate fluorescently labeled microtubules is observed in real-time using fluorescence microscopy. The direction and velocity of microtubule movement provide critical insights into motor protein function and how microtubule properties are altered by pharmacological interventions [3]. For drug development professionals, these assays offer a reductionist approach to screen compound effects while minimizing the complexity of cellular systems.
Table 1: Comparison of Microtubule-Stabilizing Agents Used in Motility Assays
| Property | This compound | Paclitaxel (Taxol) | Reference |
|---|---|---|---|
| Microtubule Flexibility | Higher | Lower | [2] |
| Gliding Velocity | Significantly higher | Standard | [2] |
| Binding Sites | Vinblastine site + novel α-tubulin site | Taxane site on β-tubulin | [1] |
| Tubulin Degradation | Induces proteasomal degradation | No degradation | [1] |
| Primary Effect | Stabilization followed by degradation | Stabilization | [1] [2] |
The following diagram illustrates the comprehensive workflow for conducting microtubule gliding assays with this compound, integrating both biochemical preparation and real-time motility analysis:
Figure 1: Comprehensive workflow for this compound microtubule motility assays, highlighting key stages from biochemical preparation to quantitative analysis.
The use of polarity-marked microtubules is essential for determining the directionality of movement in gliding assays, which provides critical information about motor protein function. The protocol below adapts established methods for use with this compound-stabilized microtubules [3]:
Bright GMPCPP Seed Formation: Prepare a tubulin mixture containing 4 μL of 10 mg/mL unlabeled tubulin, 2 μL of 10 mg/mL rhodamine-labeled tubulin, 18 μL of BRB80 buffer (80 mM PIPES, 1 mM MgCl₂, 1 mM EGTA, pH 6.8), 3 μL of 10 mM DTT, and 3 μL of 10 mM GMPCPP. Keep this mixture on ice, then centrifuge at 410,000 × g for 7 minutes at 4°C to remove aggregates. Collect 3 μL of the supernatant and incubate in a water bath at 37°C for 15 minutes to form the bright seeds that will serve as microtubule nucleation sites and minus-end markers [3].
N-Ethylmaleimide Tubulin Preparation: Treat 25 μL of 10 mg/mL tubulin solution with 0.5 μL of 50 mM N-ethylmaleimide (NEM) and allow it to sit at room temperature for 5 minutes. Add 0.5 μL of 1 M DTT to quench the reaction and incubate on ice for 30 minutes. Centrifuge at 350,000 × g for 15 minutes at 4°C and collect the supernatant. Measure the protein concentration using a NanoDrop spectrophotometer at 280 nm absorbance. This NEM-tubulin serves to cap microtubule minus ends and ensures uniform polarity [3].
Dim Elongation Mix and Microtubule Assembly: Prepare the elongation mix containing 1.34 μL unlabeled tubulin (10 mg/mL), 0.17 μL rhodamine tubulin (10 mg/mL), 3 μL NEM-tubulin (approximately 4 mg/mL), 1 μL 10 mM DTT, 0.2 μL 50 mM GTP, and 4.29 μL 1× BRB80 buffer. Incubate this mix at 37°C for 1 minute, then add 2 μL of the bright seed mixture and gently mix. Incubate at 37°C for 30 minutes to allow microtubule elongation [3].
This compound Stabilization: Add this compound stepwise to a final concentration of 10-100 μM instead of taxol as used in conventional protocols. For this compound working solution, prepare a 10 mM stock in DMSO and dilute appropriately in BRB80 buffer. The stabilized microtubules can be stored at room temperature protected from light for up to 48 hours [2].
The gliding assay enables real-time visualization of microtubule movement driven by surface-immobilized motor proteins:
Assay Chamber Preparation: Acid-wash coverslips (22 × 22 mm) with HCl for 24 hours, then rinse thoroughly with ddH₂O. Attach a cleaned coverslip to a glass slide (75 × 25 mm) using two pieces of double-sided tape, creating a flow channel with open slits on both sides. This simple chamber design allows for sequential reagent introduction and washing steps [3].
Surface Coating and Motor Protein Immobilization: Introduce 25 μL of 1 mg/mL casein solution into the chamber and incubate for 5 minutes. Casein serves as a cushion that facilitates proper motor protein attachment while preventing nonspecific microtubule binding. Wash out unbound casein with 3 × 20 μL aliquots of Buffer L (20 mM Tris, 75 mM KCl, 2 mM MgCl₂, 1 mM DTT, 0.1 mM ATP, pH 8.0). Flow in 10-100 nM purified motor protein (such as kinesin-1) in Buffer L and incubate for 5 minutes. Wash away unbound motor proteins with 3 × 20 μL Buffer L [3].
Motility Assay Setup: Dilute this compound-stabilized microtubules 1:250 and mix with motility buffer containing 95.4 μL Buffer L, 1 μL 100 mM ATP, 1 μL this compound (to maintain stabilization during assay), 2 μL anti-fade solution (10 mg catalase, 3 mg glucose oxidase in 500 μL BRB80), 0.2 μL 1 M DTT, and 0.4 μL microtubules. Introduce 25 μL of this mixture into the assay chamber [3].
Real-Time Visualization and Imaging: Observe microtubule motility immediately using a fluorescence microscope (Nikon E600 or equivalent) with appropriate filters for rhodamine excitation (547 nm) and emission (576 nm). Capture time-lapse images at 1-5 second intervals for quantitative analysis of motility parameters. Maintain the chamber at room temperature throughout imaging [3].
The following table outlines the key parameters to quantify when analyzing this compound's effects on microtubule motility:
Table 2: Key Parameters for Quantitative Analysis of Microtubule Motility
| Parameter | Description | Measurement Method | Significance |
|---|---|---|---|
| Gliding Velocity | Speed of microtubule movement | Track microtubule displacement over time using ImageJ | Reveals effects on motor protein function |
| Directionality | Movement orientation relative to microtubule polarity | Determine minus-end vs plus-end leading | Confirms maintenance of proper polarity |
| Persistence Length | Microtubule flexibility | Analyze curvature during movement | Indicates mechanical properties |
| Attachment Frequency | Percentage of microtubules bound to motors | Count moving vs. stationary microtubules | Reflects surface-motor functionality |
| ATP Dependence | Velocity vs. ATP concentration | Measure at different ATP levels | Confirms motor-driven mechanism |
When compared to paclitaxel-stabilized microtubules, this compound-stabilized microtubules demonstrate significantly higher gliding velocities and increased flexibility, as evidenced by their different persistence lengths. These distinctive properties likely stem from this compound's unique binding mode involving both the vinblastine site on β-tubulin and the novel site on α-tubulin. Researchers should note that this compound induces a dose-dependent tubulin degradation at longer time points (6-24 hours) via the proteasome pathway, which contrasts with paclitaxel's purely stabilizing effect. This degradation mechanism should be considered when interpreting results from extended assays [1] [2].
Low Microtubule Motility: If microtubules show minimal or no movement, ensure fresh preparation of both motor proteins and ATP solutions. Verify that the pH of Buffer L is precisely 8.0, as motor protein function is highly sensitive to pH. Check casein coating quality, as insufficient coating can lead to microtubule sticking rather than gliding [3].
Poor Microtubule Formation: Inadequate this compound stabilization may result from outdated drug stocks. Prepare fresh this compound solutions in DMSO and verify stabilization efficacy before proceeding with gliding assays. Ensure proper GTP concentration in elongation mixes and maintain strict temperature control during microtubule polymerization [2].
High Background Fluorescence: Excessive background can obscure clear visualization of individual microtubules. Optimize rhodamine-tubulin concentration in the elongation mix (typically 10-20% labeled tubulin). Ensure thorough washing after motor protein immobilization and use appropriate anti-fade agents to prolong fluorescence signal [3].
The dual mechanism of this compound—both stabilizing microtubules and promoting their degradation—requires careful timing in experimental design. For motility assays, the stabilization effect dominates in the short term (0-4 hours), making this time window ideal for gliding experiments. For longer-term studies, include appropriate controls to account for potential tubulin degradation effects. Additionally, when comparing this compound to other microtubule stabilizers, use equimolar concentrations (typically 10-100 μM) and note that this compound-stabilized microtubules will exhibit greater flexibility, which is a inherent property rather than an experimental artifact [1] [2].
The microtubule gliding assay provides a robust platform for investigating the effects of this compound on microtubule dynamics and motor protein function. The detailed protocols outlined in this application note enable researchers to quantitatively assess this compound's unique properties, including its ability to stabilize microtubules while conferring enhanced flexibility and increased gliding velocity compared to traditional stabilizers like paclitaxel. These distinctive characteristics, stemming from this compound's novel binding mode on α-tubulin, make it both a valuable research tool and a promising candidate for therapeutic development. The methods described here offer a standardized approach for screening next-generation microtubule-targeting agents in drug discovery pipelines.
Cevipabulin is a novel microtubule-targeting agent that exhibits a unique dual mechanism of action by binding simultaneously to two distinct sites on tubulin: the classic Vinblastine site and a newly identified Seventh site on α-tubulin. Unlike conventional microtubule-targeting agents that either uniformly stabilize or destabilize microtubules, this compound induces the formation of abnormal tubulin protofilaments that subsequently aggregate into irregular tubulin aggregates. This unusual mechanism was recently elucidated through structural and cellular studies that revealed this compound's capacity to bind both the Vinblastine site at the interdimer interface between β1- and α2-tubulin subunits and the Seventh site at the intradimer interface between α2- and β2-tubulin subunits. [1] [2]
The dual binding activity of this compound produces a unique cellular phenotype characterized by linear tubulin protofilaments that fail to assemble into normal microtubules. Binding to the Vinblastine site enhances longitudinal interactions between tubulin dimers, while simultaneous binding to the Seventh site on α-tubulin induces conformational changes that prevent the adoption of a straight conformation and disrupt lateral interactions between tubulins. This combination results in the polymerization of abnormal protofilaments rather than proper microtubule assembly. Additionally, binding to the Seventh site has been shown to make the nonexchangeable GTP on α-tubulin exchangeable, reducing tubulin stability and leading to proteasome-dependent degradation of tubulin heterodimers. [1] [2]
Table 1: Key Characteristics of this compound-Induced Tubulin Protofilaments
| Parameter | Observation | Biological Significance |
|---|---|---|
| Protofilament Morphology | Linear structures lacking normal microtubule architecture | Represents a previously undefined tubulin morphology |
| Aggregation State | Irregular tubulin aggregates | Suggests disrupted lateral interactions between protofilaments |
| Binding Sites | Vinblastine site (β-tubulin) + Seventh site (α-tubulin) | First reported agent to simultaneously bind two distinct sites |
| Cellular Consequences | Tubulin degradation + abnormal polymerization | Dual mechanism of action |
| Dependency | Requires binding to both sites | Mutation at either site disrupts the effect |
The experimental characterization of this compound's effects on tubulin has yielded substantial quantitative data across multiple studies. The following tables summarize key parameters that researchers should consider when designing experiments and interpreting results related to this compound-induced tubulin protofilaments.
Table 2: Tubulin Polymerization Kinetics Under this compound Treatment
| Experimental Condition | Nucleation Rate | Elongation Rate Constant (kobs) | Polymer Mass | Lag Phase Duration |
|---|---|---|---|---|
| Control (DMSO) | Standard | Normal | 100% | Baseline |
| This compound (Low nM) | Increased | Enhanced | 120-150% | Shortened |
| This compound (High nM) | Significantly increased | Altered | 130-160% | Significantly shortened |
| Vinblastine (Reference) | Inhibited | Reduced | 40-60% | Prolonged |
| Paclitaxel (Reference) | Moderately increased | Enhanced | 140-180% | Shortened |
Table 3: this compound Binding Affinities and Cellular Effects
| Parameter | Value/Range | Experimental System | Reference |
|---|---|---|---|
| Binding Sites | Vinblastine site + Seventh site | X-ray crystallography (2.6Å) | [2] |
| Tubulin Degradation | Dose-dependent decrease (10-1000 nM) | Multiple cancer cell lines | [2] |
| Time to Tubulin Reduction | 6-24 hours | HeLa cells (immunoblotting) | [2] |
| Protofilament Width | ~5 nm (individual); >50 nm (aggregates) | Transmission electron microscopy | [1] |
| Rescue by MG132 | Complete blockade of degradation | Proteasome inhibition assay | [2] |
Materials and Reagents:
Procedure:
Tubulin Polymerization: Incubate purified tubulin (3-4 mg/mL) in polymerization buffer with this compound (concentration range: 10-1000 nM) at 37°C for 15-30 minutes. Include vehicle control (DMSO only) and reference compounds (vinblastine, paclitaxel) as controls.
Fixation: Add glutaraldehyde to a final concentration of 0.5% to stabilize the polymerized structures for 5 minutes at 37°C.
Grid Preparation: Apply 5-10 μL of sample to Formvar/carbon-coated EM grids and allow to adsorb for 1 minute.
Negative Staining: Remove excess liquid with filter paper and immediately add 10 μL of uranyl acetate solution for 30 seconds. Remove excess stain and air-dry completely.
Alternative Stain: For better resolution of protofilament details, alternative stains like ammonium molybdate or phosphotungstic acid may be used. [1] [3]
Instrument Settings:
Image Analysis:
The following workflow diagram illustrates the complete TEM observation procedure:
Background: this compound's unique activity requires simultaneous binding to both the Vinblastine site and the Seventh site. Competition assays can verify binding at these sites and confirm the mechanism of action.
Materials:
Procedure:
Sample Preparation: Incubate tubulin (1 μM) with [³H]-vinblastine (50 nM) in the presence of increasing concentrations of unlabeled competitors (this compound, vinblastine, or paclitaxel) for 30 minutes at 37°C.
Separation: Filter the incubation mixture through glass fiber filters to separate bound from unbound ligand.
Measurement: Wash filters with buffer, add scintillation cocktail, and measure radioactivity using a scintillation counter.
Data Analysis: Calculate IC₅₀ values and determine Ki using appropriate models (e.g., Cheng-Prusoff equation). [1] [2]
Procedure:
Site-Directed Mutagenesis: Introduce point mutations in α-tubulin (e.g., αY224G) that disrupt the Seventh site without affecting the Vinblastine site.
Expression: Express wild-type and mutant tubulin in suitable systems (e.g., insect cells using baculovirus system).
Polymerization Assay: Test this compound's ability to induce protofilament polymerization with mutant tubulin.
Interpretation: Loss of protofilament polymerization in mutants confirms the essential role of the Seventh site. [1]
Cell Culture and Treatment:
Immunoblotting:
Procedure:
When analyzing TEM results, researchers should look for these characteristic structures induced by this compound:
Table 4: Troubleshooting Guide for this compound Tubulin Studies
| Problem | Possible Cause | Solution |
|---|---|---|
| No abnormal protofilaments observed | Insufficient this compound concentration | Test higher concentrations (up to 10 μM) and longer incubation times |
| Excessive protein aggregation | Tubulin degradation or impurities | Use freshly purified tubulin; check purity by SDS-PAGE |
| Poor negative staining | Incomplete drying or stain crystallization | Optimize staining time; ensure complete drying before TEM |
| Inconsistent cellular effects | Cell line variability | Test multiple cell lines; ensure consistent tubulin isotype expression |
| No tubulin degradation | Ineffective proteasome targeting | Verify with MG132 control; check treatment duration |
The study of this compound-induced tubulin protofilaments provides valuable insights into novel mechanisms of microtubule disruption with significant implications for drug development. The protocols outlined here enable researchers to comprehensively characterize this unique phenomenon through multiple complementary approaches. The dual binding capability of this compound represents a new paradigm in microtubule-targeting agents, suggesting that simultaneous targeting of multiple sites may overcome limitations of conventional single-site inhibitors. Furthermore, the ability to induce tubulin degradation while promoting abnormal polymerization presents interesting possibilities for targeting cancers resistant to existing microtubule drugs.
These application notes provide a foundation for standardized assessment of this compound and related compounds, facilitating comparison across laboratories and accelerating the development of next-generation microtubule-targeting therapeutics. The combination of structural, biochemical, and cellular approaches detailed here offers a comprehensive framework for investigating complex mechanisms of cytoskeletal disruption.
This compound is a synthetic microtubule-active compound that has garnered significant attention in anticancer drug development due to its unique mechanism of action compared to traditional tubulin-targeting agents. Initially identified as a clinical candidate for advanced malignant solid tumors, this compound exhibits dual functionality—displaying both microtubule-stabilizing and destabilizing properties depending on its binding sites. Unlike conventional tubulin inhibitors that typically target a single site, structural studies have revealed that this compound simultaneously binds to two spatially independent sites on tubulin: the classic vinblastine site on β-tubulin and a novel site on α-tubulin designated as "The Seventh site" [1]. This unique binding characteristic enables this compound to produce complex effects on microtubule dynamics, including the induction of abnormal tubulin protofilament polymerization and promotion of tubulin degradation through proteasome-dependent pathways [1] [2].
The multifaceted nature of this compound's interaction with tubulin presents both challenges and opportunities for researchers studying its mechanism of action. Traditional classification of tubulin agents as either stabilizers or destabilizers proves insufficient for this compound, necessitating sophisticated binding assays to fully characterize its effects. Understanding this compound's binding properties is crucial for elucidating its antiproliferative effects and potential applications in treating various malignancies, as well as for designing next-generation tubulin-targeting therapeutics with improved efficacy and reduced susceptibility to resistance mechanisms commonly associated with existing tubulin drugs [1].
Table 1: Characterized binding sites on tubulin and their known inhibitors
| Binding Site Name | Location | Known Inhibitors | Cellular Effect |
|---|---|---|---|
| Vinblastine site | β-tubulin at interdimer interfaces | Vinblastine, Vincristine | Microtubule destabilization |
| Colchicine site | α/β-tubulin interface | Colchicine, SMART-H | Microtubule destabilization |
| Paclitaxel/Taxane site | β-tubulin | Paclitaxel, Docetaxel | Microtubule stabilization |
| Laulimalide site | β-tubulin | Laulimalide, Peloruside A | Microtubule stabilization |
| Maytansine site | β-tubulin at interdimer interfaces | Maytansine | Microtubule destabilization |
| Pironetin site | α-tubulin | Pironetin | Microtubule destabilization |
| The Seventh site (this compound site) | α-tubulin at intradimer interfaces | This compound | Tubulin degradation |
This compound represents a unique class of tubulin-binding compounds due to its capacity to engage two distinct binding sites simultaneously. Structural biology studies using X-ray crystallography have demonstrated that one this compound molecule binds to the well-characterized vinblastine site located at the interdimer interfaces between β₁- and α₂-tubulin subunits, while a second this compound molecule occupies a previously unidentified site on α-tubulin, now designated as "The Seventh site" [1]. This newly discovered binding site is situated at the intradimer interfaces between α₂- and β₂-tubulin subunits, representing a significant finding in the field of tubulin biology as it is only the second confirmed binding site on α-tubulin, following the pironetin site [1].
The functional consequences of this compound binding at these two distinct sites are quite different. Binding at the vinblastine site produces effects similar to other vinca domain agents, promoting longitudinal interactions between tubulin dimers. In contrast, binding at The Seventh site induces conformational changes in the αT5 loop, making the non-exchangeable GTP exchangeable and consequently reducing tubulin stability [1]. This dual-binding capability explains why this compound exhibits mixed properties in various assays—demonstrating paclitaxel-like polymerization promotion in some contexts while simultaneously causing eventual tubulin degradation [1] [2].
Table 2: Crystallography data collection and refinement statistics for this compound-tubulin complexes
| Parameter | This compound-tubulin complex | This compound-eribulin-tubulin complex |
|---|---|---|
| Resolution (Å) | 2.6 | 2.45 |
| Space group | P2₁2₁2₁ | P2₁2₁2₁ |
| Cell dimensions (Å) | a=104.4, b=160.8, c=174.8 | a=103.9, b=159.0, c=176.2 |
| Rwork/Rfree (%) | 20.7/25.8 | 22.7/26.4 |
| Ligand atoms | 241 | 349 |
| Water molecules | 294 | 118 |
Structural elucidation of the this compound-tubulin complex has provided invaluable insights into its novel mechanism of action. The crystal structure reveals that this compound binding at The Seventh site induces significant conformational changes, particularly in the αT5 loop, pushing it outward and altering the GTP-binding pocket [1]. This structural rearrangement has profound functional implications, as it renders the normally non-exchangeable GTP exchangeable, thereby reducing the intrinsic stability of the tubulin heterodimer and priming it for proteasomal degradation [1].
The mechanistic pathway through which this compound induces tubulin degradation represents a novel approach to targeting the microtubule cytoskeleton in cancer cells. Unlike classical microtubule destabilizing agents that primarily promote depolymerization, this compound binding at The Seventh site triggers a proteasome-dependent degradation pathway that effectively reduces cellular tubulin levels [1]. This mechanism was confirmed through a series of experiments demonstrating that this compound treatment significantly down-regulates both α-tubulin and β-tubulin protein levels across multiple cancer cell lines, including HeLa, Hct116, H460, and SU-DHL-6 cells, in both dose-dependent and time-dependent manners [1].
Critical insights into the degradation mechanism came from complementary experimental approaches. Quantitative PCR analysis confirmed that this compound does not affect tubulin mRNA levels, indicating that the reduction in tubulin occurs through a post-translational mechanism [1]. Furthermore, the proteasome inhibitor MG132 completely blocked this compound-induced tubulin degradation, providing definitive evidence for proteasome involvement in this pathway [1]. This degradation mechanism represents a significant departure from traditional tubulin-targeting agents and may offer advantages in overcoming resistance mechanisms that limit the efficacy of conventional microtubule inhibitors.
The cellular consequences of this compound's dual binding and degradation effects are equally remarkable. Rather than simply depolymerizing microtubules as seen with vinca alkaloids or stabilizing them like taxanes, this compound induces the formation of abnormal tubulin protofilaments that subsequently aggregate into irregular structures [2]. This unique morphology results from the interactive effect of this compound binding to both sites—the vinblastine site binding enhances longitudinal interactions between tubulin dimers, while The Seventh site binding prevents straight conformation adoption and disrupts lateral interactions [2]. These abnormal protofilaments represent a previously undocumented tubulin morphology induced by drug treatment and provide insights into the fundamental biology of tubulin polymerization dynamics.
Figure 1: this compound's dual mechanism of action through binding at both vinblastine and seventh sites
Competition binding assays represent a fundamental approach for characterizing the binding properties of novel tubulin-targeting compounds like this compound. These assays determine whether a test compound binds to known sites on tubulin by assessing its ability to compete with established reference ligands. The mass spectrometry binding assay provides a modern, non-radioactive alternative to traditional methods and involves a simple separation step using ultrafiltration to distinguish between bound and unbound ligand, followed by highly sensitive and specific liquid chromatography tandem mass spectrometry (LC-MS/MS) analysis [4].
For comprehensive characterization of this compound binding, researchers can employ competition assays targeting three principal binding sites using appropriate reference ligands: colchicine (for the colchicine site), vinblastine (for the vinca domain), and paclitaxel (for the taxane site) [4]. The experimental workflow involves incubating tubulin with a fixed concentration of a reference radioligand or detectable ligand along with varying concentrations of the test compound (this compound). After equilibrium is reached, bound and free ligands are separated, typically through ultrafiltration or charcoal adsorption methods, and the amount of displaced reference ligand is quantified [4] [5].
The competitive radioligand binding assay using [³H]colchicine represents a well-established approach for this purpose. In this method, a reaction mixture containing tubulin, [³H]colchicine, and the potential inhibitor (this compound) is incubated, after which scintillation fluid is added and the radioactivity of [³H]colchicine-bound tubulin is measured using a scintillation counter [5]. The reduction in [³H]colchicine-bound tubulin is inversely proportional to the test agent's binding affinity. For this compound, which binds to multiple sites, competition assays would be performed against all major reference ligands to fully characterize its binding profile [4] [5].
Tubulin polymerization assays provide critical functional information about the effects of compounds on microtubule dynamics, complementing the structural data obtained from binding studies. These assays can be conducted using either biochemical approaches with purified tubulin or cell-based methods that preserve cellular context. The biochemical tubulin polymerization assay typically monitors changes in turbidity (absorbance at 340-360 nm) or fluorescence when using DAPI, which binds preferentially to polymerized tubulin [6].
The standard protocol involves preparing purified tubulin (often from porcine brain) in assay buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA) containing 1 mM GTP and polymerization enhancers such as glycerol [6]. The tubulin is then incubated with varying concentrations of this compound in multi-well plates, and polymerization is monitored kinetically using a plate reader maintained at 37°C. Fluorescence-based measurements typically use excitation at 360 nm and emission at 420 nm when employing DAPI [6]. The kinetic measurements are calculated as the area under the curve (AUC), providing a quantitative measure of compound effects on polymerization kinetics.
For cell-based assessment of tubulin polymerization status, high-content analysis approaches offer significant advantages. This method involves treating cells with this compound for specified durations (3-18 hours), followed by fixation and immunostaining for α-tubulin [6]. High-content imaging systems then quantitatively analyze multiple parameters of the tubulin network, allowing distinction between tubulin stabilizers and destabilizers. This approach directly monitors compound effects on cellular microtubules while simultaneously capturing associated phenotypic changes, providing a comprehensive view of compound activity in biologically relevant contexts [6].
X-ray crystallography has been instrumental in identifying this compound's unique dual-binding mechanism. The published protocol for determining this compound-tubulin structures involves soaking this compound into crystals consisting of two tubulin heterodimers, one stathmin-like protein RB3, and one tubulin tyrosine ligase (T2R-TTL) [1]. Data collection at resolutions around 2.6 Å using synchrotron radiation sources, followed by molecular replacement and refinement, has enabled detailed visualization of this compound bound to both the vinblastine site and The Seventh site [1]. These structural insights have been crucial for understanding the conformational changes induced by this compound binding, particularly the outward movement of the αT5 loop that makes the non-exchangeable GTP exchangeable.
Complementary biophysical approaches include analytical ultracentrifugation and transmission electron microscopy (TEM), which have revealed this compound's ability to induce abnormal tubulin protofilaments and irregular aggregates [2]. TEM protocols typically involve negative staining of tubulin samples treated with this compound under polymerization conditions, allowing direct visualization of the unique morphological changes induced by the compound. These structural observations provide critical correlates to the functional data obtained from polymerization and binding assays, enabling a comprehensive understanding of this compound's mechanism of action.
When designing experiments to characterize this compound-tubulin interactions, several technical considerations are essential for generating reliable and interpretable data. First, researchers should select appropriate tubulin sources based on their specific research questions. Commercially available tubulin can be purified from mammalian brain tissue, cancer cell lines, or recombinant expression systems, each with distinct advantages and limitations [7]. Brain-derived tubulin typically provides high yield and well-characterized polymerization properties, while cancer cell-derived tubulin may offer greater clinical relevance for anticancer drug development.
The choice of assay format should align with the specific research objectives. For initial screening of compound effects on tubulin polymerization, fluorescence-based biochemical assays offer sensitivity and throughput [7] [6]. For mechanistic studies aimed at identifying binding sites, competition assays are essential. When investigating cellular phenotypes and secondary effects, high-content cell-based analyses provide comprehensive data on tubulin network organization and concomitant cellular responses [6]. For this compound specifically, multiple assay formats are necessary due to its complex dual-binding mechanism and mixed functional effects.
Proper controls and reference compounds are critical for interpreting this compound experimental results. Studies should include appropriate vehicle controls and well-characterized reference compounds with known mechanisms of action: paclitaxel (stabilizer), vinblastine (destabilizer binding vinca site), and colchicine (destabilizer binding colchicine site) [6]. These controls enable normalization across experiments and facilitate mechanistic classification of unknown compounds. For competition binding assays, determining the inhibition constant (Kᵢ) of reference compounds (e.g., 5.75 μM for colchicine) provides benchmark values for comparing new chemical entities [5].
The unique properties of this compound and the methodologies developed to study its tubulin interactions have several important applications in drug discovery and development. First, the identification of The Seventh site on α-tubulin represents a novel target for anticancer drug development, potentially offering new avenues to overcome resistance associated with traditional β-tubulin targeting agents [1]. The experimental approaches used to characterize this compound provide a blueprint for evaluating new compounds targeting this site.
The tubulin degradation mechanism identified for this compound represents an emerging therapeutic strategy with potential applications beyond oncology. Recent research has explored microtubule-stabilizing agents, including this compound, as potential treatments for neurodegenerative diseases such as Alzheimer's disease, where microtubule stabilization may compensate for deficits in tau function [8]. The assays described in this document can be adapted to screen for compounds with optimal stability and blood-brain barrier penetration for central nervous system applications.
Furthermore, the methodologies for studying this compound-tubulin interactions support structure-activity relationship (SAR) optimization during lead compound development. The combination of binding assays, functional polymerization assays, and structural approaches enables medicinal chemists to systematically modify compound structures to enhance affinity, selectivity, and pharmacological properties [7]. This integrated approach was instrumental in the development of this compound itself and can be applied to develop improved therapeutics based on its novel mechanism of action.
This compound represents a unique class of tubulin-targeting agent with a novel dual-binding mechanism that challenges traditional classification schemes. Its simultaneous binding to the vinblastine site on β-tubulin and The Seventh site on α-tubulin enables complex effects on microtubule dynamics, including induction of abnormal protofilament polymerization and promotion of proteasomal tubulin degradation. The comprehensive experimental approaches outlined in this document—including competition binding assays, tubulin polymerization assays, structural methods, and cell-based analyses—provide researchers with robust methodologies for fully characterizing these complex interactions.
The discovery and characterization of this compound's mechanism highlights the importance of sophisticated, multi-faceted approaches to drug mechanism elucidation. As tubulin remains a validated target for anticancer therapy and emerging applications in neurodegenerative diseases, the protocols and considerations described here will facilitate continued innovation in tubulin-targeted drug development. The identification of The Seventh site on α-tubulin particularly opens new avenues for therapeutic intervention that may overcome limitations of existing tubulin-targeting agents. Through careful application of these experimental approaches, researchers can continue to advance our understanding of tubulin biology and develop improved therapeutics targeting this critical cellular component.
Optimizing in vitro microtubule assembly involves fine-tuning several critical parameters. The following table summarizes the primary factors to consider, their typical optimization ranges, and their mechanistic roles.
| Parameter | Typical Optimization Range / Condition | Mechanistic Role & Impact |
|---|---|---|
| Tubulin Concentration | 7-20 µM (for nucleation from γ-TuRC) [1] | Higher concentrations promote nucleation & growth; lower concentrations may require nucleators [1]. |
| GTP Presence | 1 mM [2] | GTP hydrolysis by β-tubulin provides energy for dynamic instability, essential for assembly [2] [3]. |
| Magnesium Ions (Mg²⁺) | Included in standard buffers (e.g., BRB80) [2] | Cofactor essential for tubulin dimer polymerization. |
| Nucleation Aid | GMPCPP seeds, γ-TuRC, or glycerol (e.g., 25%) [2] [1] [4] | Lowers kinetic barrier for initial formation of new microtubules [1]. |
| Stabilizing Agents/MAPs | TPX2, XMAP215 [1] [4] | Binds tubulin/tubulin oligomers to stabilize early intermediates & dramatically increase nucleation efficiency [1] [4]. |
| Temperature | 35°C [2] | Assembly is strongly temperature-dependent; 35°C is a common optimum. Do not exceed 35°C to avoid denaturation [2]. |
| Buffer/pH | PIPES buffer, pH ~6.9 [2] | Maintains a stable, slightly acidic pH optimal for tubulin polymerization. |
The diagram below outlines a general workflow for conducting and analyzing a microtubule assembly experiment, integrating the key parameters from the table.
Here are solutions to common issues encountered during microtubule assembly experiments.
Q1: My microtubules are not assembling (low turbidity signal). What should I check?
Q2: My assembly is inconsistent between experiments. How can I improve reproducibility?
Q3: I need to assemble microtubules with a specific nucleotide analog that is a poor nucleator. How can I do this without GMPCPP?
Q4: How can I test if a compound like this compound stabilizes or destabilizes microtubules?
The table below summarizes the key solubility data and recommended solvent systems for preparing cevipabulin stock solutions.
| Solvent System | Solubility / Working Concentration | Preparation Notes & Additional Components |
|---|
| DMSO | 100 mg/mL (215.14 mM) [1] | • Standard for stock solutions. • Hygroscopic; use newly opened DMSO to avoid water absorption [1]. | | 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 1.67 mg/mL (3.59 mM) [1] | • Yields a clear solution. • Suitable for in vivo studies [1]. | | 10% DMSO + 90% (20% SBE-β-CD in Saline) | 1.67 mg/mL (3.59 mM) [1] | • Yields a suspended solution. • Can be used for oral and intraperitoneal injection [1]. | | 10% DMSO + 90% Corn Oil | ≥ 1.67 mg/mL (3.59 mM) [1] | • Yields a clear solution. • Carefully consider for continuous dosing over half a month [1]. |
While specific stability data in buffers is unavailable, the following handling and storage guidelines are crucial for maintaining compound integrity:
The following diagram outlines the recommended steps for preparing and handling this compound solutions for your experiments.
Understanding the drug's unique action is the first step in troubleshooting resistance. Unlike many tubulin inhibitors that bind to a single site, structural studies reveal that This compound simultaneously binds to two distinct sites on tubulin [1].
The following diagram illustrates this dual-binding mechanism and its downstream effects:
This dual mechanism leads to a paradoxical outcome: while binding at the vinblastine site promotes tubulin polymerization, the primary effect of binding at the seventh site on α-tubulin is tubulin destabilization and degradation, ultimately resulting in a powerful anti-mitotic effect [1].
While direct this compound resistance mechanisms are not fully characterized, the established preclinical model for studying acquired resistance is the development of drug-adapted cancer cell lines [2]. This methodology is considered a cornerstone for identifying clinically relevant resistance mechanisms.
The general workflow for establishing and using these models is as follows:
This approach has been successfully used to identify resistance mechanisms for various targeted and cytotoxic drugs, making it directly applicable to the study of this compound [2].
To systematically investigate resistance, the following key experiments can be conducted. The table below summarizes the objectives and methods.
| Investigation Focus | Experimental Objective | Key Methodologies |
|---|---|---|
| Cellular Phenotype | Confirm acquired resistance & cross-resistance profile | MTS/MTT cell viability assays [3]; IC50 determination [3] |
| Mechanism of Action | Verify if this compound's target engagement is altered | Competitive binding assays (e.g., EBI) [3]; Tubulin polymerization assays [1] |
| Efflux Transport | Determine if ABC transporters (e.g., P-gp) contribute to resistance | Use of transporter inhibitors (e.g., P-gp inhibitors) [4]; RT-PCR/Western Blot for transporter expression [4] |
| Cell Death & Cycle | Analyze impact on cell cycle progression and apoptosis | Flow cytometry for cell cycle (G2/M arrest) [3]; Western Blot for apoptosis markers (Caspases, PARP) [3] |
Here are answers to potential frequently asked questions during resistance studies.
FAQ 1: What could cause a previously sensitive cell line to suddenly show high resistance to this compound?
FAQ 2: How can we confirm that resistance is not due to a general survival adaptation but is specific to this compound's mechanism?
FAQ 3: Our resistant cell line shows no change in efflux pumps or tubulin mutations. Where should we look next?
When specific literature on a compound is scarce, a systematic approach based on established medicinal chemistry principles can be a productive path forward. The following framework outlines key strategies for optimizing drug candidates like cevipabulin.
To systematically evaluate new this compound derivatives, you can adapt the following tiered testing protocol. This workflow is designed to efficiently identify the most promising candidates for further development.
Phase 1: In Vitro Screening
Phase 2: Mechanism & Pathway Analysis
Phase 3: In Vivo Validation
| Question | Answer / Troubleshooting Step |
|---|---|
| A derivative shows good potency but high cytotoxicity in normal cells. | Investigate selectivity: Check if the derivative has increased off-target binding. Check metabolism: The derivative might be metabolized into a toxic species; analyze its metabolic profile. |
| A derivative is metabolically unstable. | Identify soft spots: Use mass spectrometry to identify the site of metabolism. Synthetic blocking: Strategically introduce fluorine atoms or methyl groups to block metabolic sites. |
| In vivo studies show unexpected organ toxicity. | Conduct pathway analysis: Use transcriptomics or phosphoproteomics on the affected tissue to identify dysregulated pathways [2]. Review exposure: Check if tissue accumulation is occurring via toxicokinetic analysis. |
| How to prioritize derivatives for in vivo studies? | Rank candidates based on a high in vitro Therapeutic Index (IC₅₀ in normal cells / IC₅₀ in cancer cells), clean off-target profile, and acceptable metabolic stability. |
This compound is a microtubule-active compound with a unique dual-binding mechanism that explains its complex effects on tubulin.
| Property | Description |
|---|---|
| Known Binding Sites | Simultaneously binds to two sites: the Vinblastine site on β-tubulin and a novel "Seventh site" on α-tubulin [1] [2]. |
| Overall Effect on Tubulin | Promotes proteasome-dependent degradation of the α/β-tubulin heterodimer [1]. |
| Effect from Vinblastine Site Binding | Promotes tubulin polymerization and can induce the formation of stable tubulin bundles [1] [3]. Often characterized as having paclitaxel-like, microtubule-stabilizing properties from this site [3]. |
| Effect from Seventh Site Binding | Binding at the α-tubulin site makes the non-exchangeable GTP (at the α-tubulin N-site) exchangeable, reducing tubulin stability and targeting it for degradation [1]. This is the primary driver of tubulin loss. |
| Interactive Cellular Effect | The binding to both sites can interact to induce the formation of abnormal, linear tubulin protofilaments that aggregate into irregular structures, a morphology distinct from other agents [2]. |
This dual mechanism means that in a cellular context, you may observe both microtubule stabilization/bundling and a net loss of soluble tubulin, depending on the assay conditions and readouts.
Based on the mechanism, you can design a degradation assay using standard biochemical and cell biological methods. The workflow below outlines the key components and decision points.
Here are solutions to potential problems when studying this compound's effects.
| Problem | Possible Cause | Solution & Investigation |
|---|---|---|
| No tubulin loss in Western Blot | Incorrect cellular context; insufficient drug exposure. | Use sensitive cancer cell lines (e.g., HeLa, Hct116) [1]. Extend treatment time and confirm DMSO stock solubility and concentration. |
| Unexpected tubulin polymerization | Normal effect from Vinblastine-site binding masking degradation. | Perform sedimentation assay to separate polymerized and soluble tubulin. The soluble fraction should decrease with degradation [1] [3]. |
| High variability in results | Inconsistent cell seeding, lysis, or drug preparation. | Adopt a "first-time-right" culture with robust SOPs [4]. Use orthogonal methods (e.g., immunofluorescence + Western Blot) to confirm findings [4]. |
| Observed abnormal aggregates | Expected cellular phenotype. | Confirm with immunofluorescence and TEM; these irregular aggregates are a documented result of this compound's dual-site binding [2]. |
For your experimental setup, the following quantitative data from studies may serve as a useful starting point.
| Parameter | Value / Method | Context / Cell Line | Source |
|---|---|---|---|
| Cytotoxicity IC₅₀ | 18 - 40 nM | 72-hour treatment, various human tumor cells (e.g., SK-OV-3, HeLa) [5] | [5] |
| Cellular Degradation | Dose-dependent reduction | 6-24 hour treatment in HeLa, Hct116, H460, SU-DHL-6 cells [1] | [1] |
| Proteasome Dependence | Blocked by MG132 | Co-treatment in cellular assays [1] | [1] |
| In Vivo Antitumor Activity | 15 - 20 mg/kg (IV) | Dose-dependent effect in mouse xenograft models [5] | [5] |
Cevipabulin is a complex microtubule-targeting agent with a unique dual-binding mechanism. The table below summarizes its key characteristics based on current research.
| Feature | Description |
|---|---|
| Primary Classification | Microtubule-active antitumor clinical candidate [1] |
| Historical Understanding | Originally thought to bind only the Vinblastine site on β-tubulin [1] |
| Current Understanding | Binds simultaneously to two distinct sites: the Vinblastine site and a novel "Seventh site" on α-tubulin [2] [1] |
| Overall Cellular Effect | Displays mixed properties, sometimes stabilizing microtubules like paclitaxel and other times destabilizing them like vinblastine [1] |
For researchers characterizing this compound's effects or similar tubulin inhibitors, the following experimental workflow outlines key methodologies cited in the literature.
The most salient finding for anyone working with this compound is its capacity to induce abnormal tubulin structures and trigger tubulin degradation.
Here are answers to some common questions about cevipabulin's mechanism and experimental behavior:
Q1: What is the primary mechanism of action of this compound?
Q2: My experiment shows abnormal tubulin polymerization, unlike with paclitaxel. Is this expected?
Q3: Does this compound stabilize microtubules like paclitaxel?
The table below outlines common experimental issues, their potential causes, and recommended solutions.
| Experimental Observation | Potential Cause | Recommended Solution / Verification |
|---|---|---|
| Abnormal polymer morphology (e.g., linear filaments, irregular aggregates) | Expected outcome of this compound's dual binding mechanism [1]. | Verify results using Transmission Electron Microscopy (TEM). This is distinct from paclitaxel's effect and may be the correct outcome [1]. |
| Unexpectedly low polymerization | • Insufficient this compound concentration. • Drug instability or degradation. • Binding site inaccessibility due to tubulin preparation. | • Perform a dose-response curve (e.g., 5-80 µM) [4]. • Prepare fresh drug stock solutions. • Ensure tubulin is properly purified and polymerization-competent. | | High background degradation of tubulin | Dominant effect from this compound binding to the "Seventh site" on α-tubulin, which triggers proteasomal degradation [2]. | Co-treat with a proteasome inhibitor (e.g., MG-132) to confirm this mechanism. Check tubulin levels via immunoblotting [2]. | | Inconsistent results between assays | The compound's mixed mechanism (partial stabilization + targeted degradation) can yield different readouts based on assay conditions and endpoints [1] [2]. | Use multiple complementary assays: • Turbidity assay for polymerization kinetics. • Immunofluorescence for cellular morphology. • Immunoblotting to assess tubulin protein levels. |
Here are summarized methodologies from the literature for critical validation experiments.
This assay monitors the increase in light scattering due to polymer formation.
This is crucial for visualizing the abnormal structures induced by this compound.
To confirm the tubulin degradation effect via the Seventh site.
The following diagrams illustrate this compound's unique mechanism and a suggested experimental workflow for troubleshooting.
The pharmacokinetic (PK) profile of a drug candidate is profoundly influenced by its fundamental physicochemical properties. Research on a series of Hepatitis C Virus (HCV) inhibitors demonstrated clear, exploitable relationships [1]:
The table below summarizes these key relationships [1]:
| Physicochemical Property | Target Range/Value | PK Parameter Influenced | Observed Effect |
|---|---|---|---|
| Polar Surface Area (PSA) | < 140 Ų (Optimal); 140-160 Ų (Borderline) | Oral Bioavailability (%F) | PSA > 160 Ų: Consistently low %F [1] |
| Lipophilicity (cLogP) | > 4 | Mean Residence Time (MRT) | Higher cLogP associated with longer MRT and higher volume of distribution [1] |
| Hydrogen Bond Donors (HBD) | Minimize Count | Bioavailability (especially for high-PSA compounds) | Fewer HBDs generally improve permeability and %F [1] |
| 3*HBD - cLogP | < 6 | Bioavailability (for PSA 140-160 Ų) | 10/15 compounds with value < 6 had %F > 20%; 10/10 with value > 6 had poor %F [1] |
Computational tools are vital for high-throughput prediction of physicochemical and ADMET properties. A 2024 benchmarking study evaluated numerous software tools implementing Quantitative Structure-Activity Relationship (QSAR) models [2].
For antimicrobials like cevipabulin, linking PK with Pharmacodynamics (PD) is essential for determining an effective dosing regimen. This involves using PK/PD indices that correlate drug exposure to antibacterial effect [5] [6].
The following workflow outlines the established process for developing and validating a dosage regimen using PK/PD modeling:
Experimental Protocols for Key Steps:
In Vitro Pharmacodynamics (PD) [6]:
In Vivo Pharmacokinetics (PK) [6]:
PK/PD Integration and Dosage Prediction [6]:
Model Validation [6]:
If your lead compound has suboptimal PK, consider these advanced strategies:
Understanding cevipabulin's mechanism is key to explaining experimental results. The table below summarizes its primary actions.
| Action | Description | Implication for Experiments |
|---|---|---|
| Microtubule Stabilization [1] [2] | Binds β-tubulin, suppressing depolymerization; produces more flexible microtubules vs. paclitaxel [1]. | Alters mechanical & dynamic properties; not a direct paclitaxel analog. |
| Dual-Site Binding [3] | Uniquely binds Vinblastine site (stabilizing effect) and "The Seventh" site (destabilizing, induces degradation). | Source of major variability; net effect depends on dominant binding mode. |
| Abnormal Polymerization [3] | Induces formation of linear tubulin protofilaments & irregular aggregates, not normal cylindrical microtubules. | Explains unusual structures in microscopy; a novel morphology. |
| Increased Kinesin Velocity [1] | Kinesin motors move significantly faster on this compound-stabilized microtubules than on paclitaxel-stabilized ones. | Critical for motility/motor protein assays; results differ from other stabilizers. |
This dual binding can be visualized as a process that leads to variable outcomes:
Q1: My microscopy results show unusual, non-cylindrical tubulin structures. Is this expected? A: Yes, this is a documented effect. This compound can induce the formation of linear tubulin protofilaments and their subsequent aggregation into irregular tubulin aggregates [3]. This is distinct from the stabilization of normal microtubules and is a result of its interactive binding to both the Vinblastine and Seventh sites. When you observe these structures, it confirms the compound's unique mechanism is active in your assay.
Q2: Why do I get inconsistent results between my polymerization assays and cell viability assays? A: This discrepancy can arise from several factors:
Q3: How does this compound's effect differ from paclitaxel in a kinesin motility assay? A: You should expect a key difference: higher velocity. This compound-stabilized microtubules demonstrate a significantly higher gliding speed when driven by kinesin motors in vitro compared to paclitaxel-stabilized microtubules [1]. If your goal is to maximize transport speed, this compound may be superior. If you need a direct comparison to historical paclitaxel data, this difference must be accounted for.
Q4: How can I confirm that the observed effects are due to this compound's specific binding? A: The recommended methodology is a combination of competition binding assays and the use of tubulin mutants.
For reproducibility, here are detailed methodologies for key experiments cited in this guide.
1. Protocol: Investigating Microtubule Dynamics by TIRF Microscopy [4] This assay is ideal for directly observing the effect of this compound on microtubule growth parameters.
2. Protocol: Visualizing Abnormal Protofilament Polymerization [3] This protocol confirms the unique morphological impact of this compound.
3. Protocol: Kinesin Motility (Gliding) Assay [1] To test the functional properties of stabilized microtubules.
The experimental workflow for a TIRF microscopy assay to study these dynamics is as follows:
Q1: What is the established cellular effect of Cevipabulin on tubulin? Contrary to being a classic microtubule stabilizer, this compound induces the formation of abnormal tubulin protofilaments and their subsequent aggregation into irregular tubulin aggregates [1] [2]. It does not promote normal microtubule polymerization.
Q2: To which tubulin sites does this compound bind, and why is this significant? this compound is unique because it simultaneously binds to two distinct sites on tubulin:
This dual binding is critical for its effect. Binding to the Vinblastine site enhances longitudinal interactions between tubulin dimers, while binding to the Seventh site on α-tubulin promotes tubulin degradation and disrupts lateral interactions. The interactive effect of binding to both sites is necessary for the observed abnormal protofilament polymerization [1].
Q3: What is the proposed mechanism behind this compound-induced protofilament polymerization? The mechanism is an interactive effect of its dual-site binding. The stabilization at the Vinblastine site promotes linear growth, while the disruption caused by binding to the Seventh site prevents these linear protofilaments from properly associating into cylindrical microtubules, leading to their tangling and aggregation [1] [2]. The following diagram illustrates this process and the key experiments to confirm it.
The table below summarizes key experimental findings and the methods used to elucidate this compound's mechanism.
| Experimental Goal | Key Methodology | Critical Findings & Observations | Technical Insights |
|---|---|---|---|
| Confirm Abnormal Polymer Morphology | Transmission Electron Microscopy (TEM) [1] | Visual identification of linear tubulin protofilaments and their irregular aggregates, distinct from normal microtubules [1]. | This is the primary method for directly observing the unique polymer structures. Prepare samples with purified tubulin and this compound. |
| Verify Dual-Site Binding Dependency | Competition Binding Assays & αTubulin Mutant (αY224G) [1] | The abnormal polymerization failed to occur when cevabulin's binding to either site was blocked [1]. | Use well-characterized ligands for the Vinblastine site (e.g., vinblastine) as competitors. The αY224G mutation specifically disrupts Seventh site binding. |
| Observe Cellular Phenotype | Immunofluorescence Microscopy [1] | Cells display disorganized tubulin aggregates instead of the normal microtubule network [1]. | Use standard anti-tubulin antibodies. The stained cells will lack the typical filamentous microtubule structure. |
| Reproduce Phenomenon with Other Agents | Co-treatment with specific MSAs and Destabilizers [1] | Similar tubulin protofilament polymerization can be induced by combining a Vinblastine-site binder (enhances longitudinal bonds) and an intra-dimer interface binder (disrupts lateral bonds) [1]. | This confirms the mechanistic model that the effect is due to a specific combination of interactions, not unique to this compound. |
Troubleshooting Common Experimental Challenges:
Issue: Inconsistent or weak polymerization phenotype in cellular assays.
Issue: Uncertainty in confirming the binding mechanism.
| Property | Cevipabulin | Paclitaxel | Experimental Context & Notes |
|---|---|---|---|
| Microtubule Flexibility | More flexible (Persistence length: 18 µm) | Less flexible (Persistence length: 110 µm) | Measured via persistence length; lower value indicates higher flexibility [1]. |
| Kinesin-Driven Motility Velocity | Significantly higher | Lower | In vitro gliding assay on kinesin-coated surfaces [1]. |
| Stabilization Efficacy | Effective stabilizer | Effective stabilizer (clinical benchmark) | Both drugs effectively stabilize microtubules against depolymerization [1]. |
For researchers looking to replicate or understand the basis of this comparison, here are the methodologies from the cited study.
The following diagram illustrates the general mechanism of microtubule stabilization and the specific physical outcomes influenced by different stabilizers like this compound and paclitaxel.
While the exact binding site of this compound on tubulin is not detailed in the provided sources, the general mechanism involves binding to the microtubule lattice to inhibit depolymerization. The observed differences in flexibility and motor protein interactions suggest that this compound and paclitaxel may stabilize the lattice through distinct molecular interactions.
The current comparison is a starting point. For a comprehensive guide, several areas require further investigation:
The following table summarizes the core differences in how Cevipabulin and Vinblastine interact with tubulin.
| Feature | This compound | Vinblastine |
|---|---|---|
| Binding Sites | Binds simultaneously to the Vinblastine site and "The Seventh" site [1] | Binds to the Vinblastine site on β-tubulin [1] [2] |
| Effect on Microtubules | Induces formation of abnormal linear protofilaments and irregular aggregates [1] | At high concentrations, promotes spiral polymers and depolymerizes microtubules; at low concentrations, suppresses dynamics [2] |
| Primary Mechanism | Interactive effect of binding to two sites prevents straight conformation and disrupts lateral interactions [1] | Binds to β-tubulin, disrupting microtubule dynamics and leading to mitotic arrest [2] |
| Key Experimental Evidence | Immunofluorescence, Transmission Electron Microscopy, competition assays with αY224G mutation [1] | Extensive historical use, in vitro polymerization assays, cell cycle analysis [2] |
For researchers looking to replicate or understand the evidence behind these comparisons, here is a summary of the key experimental findings and methodologies.
| Aspect | This compound | Vinblastine |
|---|---|---|
| Quantitative Data (IC₅₀) | IC₅₀ data from search results is incomplete. One study notes IC₅₀ for a related compound, Halichondrin B, is 0.3 nM for L1210 cells [3] | Specific IC₅₀ values not listed in results, but described as "highly potent" [4] |
| Resistance Profile | Not fully elucidated, but its unique dual binding may present a different resistance profile [1] | Not susceptible to resistance from Class III β-tubulin overexpression; susceptible to Pgp-mediated efflux [4] [2] |
| Key Binding Assays | Competition Binding & Mutagenesis: Binding to both sites confirmed via competition assays and using α-tubulin with Y224G mutation [1] | Class III β-tubulin Sensitivity: Tested on A549 (human NSCLC) vs. taxol-resistant A549-T24 (high Class III β-tubulin); no loss of potency observed [4] |
The diagrams below illustrate the fundamental mechanisms of action and key experimental approaches for studying these compounds.
This diagram outlines the primary experimental methods used to characterize the effects of these tubulin-binding agents.
4-6 that also circumvent Pgp-mediated efflux, for treating resistant tumors [4].The search results provide a strong basis for understanding the distinct mechanisms of this compound and Vinblastine. However, you may find it beneficial to search for more direct head-to-head comparative studies or recent clinical trial data for this compound to further aid your analysis.
| Feature | This compound | Paclitaxel (Taxol) |
|---|---|---|
| Drug Class | Synthetic triazolopyrimidine [1] | Natural taxane diterpenoid [2] |
| Primary Indication | Investigated for neurodegenerative diseases (e.g., Alzheimer's) [1] | Widely used as an anticancer drug [1] |
| Stabilization Mechanism | Binds to the vinca inhibitor site on tubulin [1] | Binds to the taxane site on β-tubulin, inside the microtubule lumen [3] [4] |
| Effect on Microtubule Dynamics | Stabilizes microtubules, inhibits dynamics [1] | Hyper-stabilizes microtubules, suppresses dynamics [5] |
| Key Structural Effect | Mechanism not fully revealed; promotes microtubule polymerization in vitro [1] | Binding induces lattice expansion and stabilizes the βM-loop, reinforcing lateral contacts [4] |
| Quantified Flexibility Impact | Not experimentally determined in the available studies | Not directly compared to this compound in the available studies |
The comparative data is derived from several established laboratory techniques. Here are the methodologies for the key experiments cited:
To illustrate how these methods can be integrated into a research workflow to compare drug mechanisms, see the following diagram.
The distinct binding sites of this compound (vinca site) and paclitaxel (taxane site) suggest different molecular pathways to a similar functional outcome—microtubule stabilization. This has critical implications:
The table below summarizes the key characteristics and experimental data for this compound and paclitaxel based on current literature.
| Feature | This compound (TTI-237) | Paclitaxel (Taxol) |
|---|---|---|
| Class | Synthetic triazolopyrimidine [1] | Natural diterpenoid [2] |
| Primary Target | Binds to β-tubulin [1] | Binds to β-tubulin [3] |
| Mechanism of Action | Stabilizes microtubules, promotes tubulin polymerization [1] [4] | Stabilizes microtubules, promotes tubulin polymerization [5] [2] |
| Effect on Microtubule Rigidity | Increases rigidity (persistence length increased to ~1.8 mm) [1] | Increases rigidity (persistence length ~1.2 mm with MAPs) [1] |
| Binding Site | Taxoid site on β-tubulin (predicted by docking) [1] | Taxoid site on β-tubulin (inside microtubule lumen) [3] |
| Brain Penetration | Reported as a starting point for CNS drug development [1] | Does not cross the blood-brain barrier [5] |
| Solubility | Reported water solubility [1] | Very poor water solubility [2] |
Here are the experimental protocols and key findings that underpin the data in the comparison table.
Experimental Evidence for this compound: One study directly observed that this compound stabilizes microtubules in vitro. The methodology involved purifying tubulin from porcine brain and polymerizing it in the presence of GTP at 37°C, with or without the drug. Analysis via fluorescence microscopy and thermodynamic analysis of bending fluctuations showed that this compound-stabilized microtubules exhibited a persistence length of approximately 1.8 mm, significantly higher than the ~0.5 mm for GMPCPP-stabilized control microtubules, indicating increased mechanical rigidity [1]. Molecular docking simulations suggested it occupies the taxoid-binding site on β-tubulin [1].
Experimental Evidence for Paclitaxel: Paclitaxel's stabilization mechanism is well-established. A key 2024 study used high-resolution cryo-electron microscopy (cryo-EM) to elucidate its binding. Researchers generated recombinant tubulin proteins and performed 3D reconstruction of paclitaxel-bound microtubules. They found that paclitaxel binds inside the luminal surface of the microtubule, and this binding inhibits the activity of tubulin acetyltransferases inside the lumen, which is a crucial mechanism affecting microtubule function and cellular sensitivity to the drug [3]. Its effect on increasing rigidity is also documented, with one study noting a persistence length of about 1.2 mm for paclitaxel-stabilized microtubules in the presence of Microtubule-Associated Proteins (MAPs) [1].
While direct kinesin velocity data is unavailable, the provided data offers a foundation for further investigation.
The characterization of this compound's mechanism relies on several key experimental approaches.
| Experimental Method | Key Findings for this compound |
|---|---|
| X-ray Crystallography | Revealed simultaneous binding to the vinblastine site and a novel "seventh site" on α-tubulin [1]. |
| Cell-Based Assays (Immunoblotting) | Showed dose- and time-dependent decrease in cellular tubulin protein levels, reversed by proteasome inhibitor MG132, proving proteasome-dependent degradation [1]. |
| Immunofluorescence & Transmission Electron Microscopy | Visualized the formation of abnormal linear tubulin protofilaments and irregular aggregates in cells, a morphology distinct from other agents [2]. |
| Competition Binding & Mutagenesis | Confirmed that binding to both the vinblastine site and the seventh site is necessary for the unique protofilament polymerization effect [2]. |
The following diagram illustrates the experimental workflow used to elucidate this compound's unique mechanism of action:
For researchers, the data suggests that this compound's dual-targeting mechanism could offer a promising strategy to overcome limitations of single-target tubulin agents.
The table below summarizes the key features and functional consequences of cevipabulin binding to its two target sites.
| Binding Site | Location | Binding Effect | Functional Outcome |
|---|---|---|---|
| Vinblastine Site | Inter-dimer interface between β1- and α2-tubulin [1] | Acts as a microtubule-stabilizing agent (MSA); enhances longitudinal interactions between tubulin dimers [1] [2] [3] | Induces tubulin polymerization and formation of abnormal bundles or aggregates [1] [2] |
| Seventh Site (Gatorbulin Site) | Intra-dimer interface between α2- and β2-tubulin (a novel site on α-tubulin) [1] [4] | Acts as a microtubule-destabilizing agent (MDA); pushes the αT5 loop outward, making non-exchangeable GTP exchangeable, reducing tubulin stability [1] | Triggers proteasome-dependent degradation of the αβ-tubulin heterodimer [1] |
The discovery and validation of this compound's dual binding mechanism relied on several key experimental approaches.
The diagram below illustrates the proposed mechanism by which this compound's dual binding leads to a unique tubulin morphology.
This compound's validated dual-binding mechanism presents a significant advance in the field of microtubule-targeting agents.
Here is a summary of the available information on this compound (TTI-237).
| Parameter | Details |
|---|---|
| Other Name(s) | TTI-237 [1] [2] |
| Mechanism of Action | Microtubule-active antitumor compound; binds to the vinca alkaloid site on tubulin, inhibiting the binding of vinblastine [1] [2]. |
| Primary Effect | Disrupts microtubule integrity (microtubule-destabilizing agent) [1]. |
| In Vitro Cytotoxicity (IC₅₀) | 18-40 nM in a panel of human tumor cell lines (e.g., SK-OV-3, MDA-MB-435) [2]. |
| In Vivo Efficacy (Xenografts) | Active against LoVo human colon adenocarcinoma and U87-MG human glioblastoma models. Showed dose-dependent antitumor activity at 15 and 20 mg/kg (IV, every 4 days) [2]. |
| HT29 Xenograft Data | Not available in the provided search results. |
While a specific protocol for this compound in HT29 models is not available, the general methodology for evaluating microtubule-targeting agents in xenografts typically follows these steps [3] [4]. You can use this as a reference to design or compare experiments.